molecular formula C6H11NO3 B12399941 Lodoxamide impurity 2-d10

Lodoxamide impurity 2-d10

Numéro de catalogue: B12399941
Poids moléculaire: 155.22 g/mol
Clé InChI: DCGDRZCGQSDERQ-MWUKXHIBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lodoxamide impurity 2-d10 is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 155.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C6H11NO3

Poids moléculaire

155.22 g/mol

Nom IUPAC

2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-oxoacetic acid

InChI

InChI=1S/C6H11NO3/c1-3-7(4-2)5(8)6(9)10/h3-4H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2

Clé InChI

DCGDRZCGQSDERQ-MWUKXHIBSA-N

SMILES isomérique

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)C(=O)O)C([2H])([2H])C([2H])([2H])[2H]

SMILES canonique

CCN(CC)C(=O)C(=O)O

Origine du produit

United States

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Lodoxamide Impurity 2-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Lodoxamide Impurity 2 and its deuterated analog, Lodoxamide Impurity 2-d10. This document is intended to serve as a valuable resource for professionals involved in the research, development, and quality control of Lodoxamide and related pharmaceutical compounds.

Introduction to Lodoxamide and Its Impurities

Lodoxamide is a mast cell stabilizer used in the treatment of allergic conjunctivitis.[1][2][3] It functions by inhibiting the release of histamine (B1213489) and other inflammatory mediators from mast cells.[4][5] As with any active pharmaceutical ingredient (API), the presence of impurities in Lodoxamide must be carefully controlled and monitored to ensure the safety and efficacy of the final drug product. Regulatory bodies require the identification and characterization of any impurity present at a concentration of 0.1% or greater.

One such impurity is designated as Lodoxamide Impurity 2. The deuterated version, this compound, serves as an essential internal standard for its accurate quantification in analytical testing.

Chemical Structure of Lodoxamide Impurity 2

Through extensive investigation, Lodoxamide Impurity 2 has been identified as N-(2-hydroxyethyl)oxamic acid . The corresponding deuterated standard, this compound, incorporates deuterium (B1214612) atoms in the ethyl group.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight
Lodoxamide Impurity 2N-(2-hydroxyethyl)oxamic acid55441-26-4C4H7NO4133.10 g/mol
This compoundN-(2-hydroxyethyl-d4)oxamic acid-d1Not availableC4H2D5NO4138.13 g/mol

Synthesis of Lodoxamide Impurity 2 and this compound

The synthesis of Lodoxamide Impurity 2 and its deuterated analog can be achieved through a straightforward two-step process, as outlined below.

Synthesis of Lodoxamide Impurity 2

A plausible synthetic route for N-(2-hydroxyethyl)oxamic acid involves the reaction of ethanolamine (B43304) with diethyl oxalate (B1200264) followed by hydrolysis.

Step 1: Synthesis of Ethyl N-(2-hydroxyethyl)oxamate

Ethanolamine is reacted with a molar excess of diethyl oxalate. The reaction is typically carried out at room temperature or with gentle heating. The amino group of ethanolamine acts as a nucleophile, attacking one of the ester carbonyl groups of diethyl oxalate to form the corresponding monoamide.

Step 2: Hydrolysis to N-(2-hydroxyethyl)oxamic acid

The resulting ethyl N-(2-hydroxyethyl)oxamate is then subjected to hydrolysis, typically using a base such as sodium hydroxide (B78521), followed by acidification. This step converts the remaining ester group to a carboxylic acid, yielding the final product, N-(2-hydroxyethyl)oxamic acid.

Synthesis of this compound

The synthesis of the deuterated analog follows the same reaction pathway, utilizing deuterated starting materials.

Step 1: Synthesis of Ethyl N-(2-hydroxyethyl-d4)oxamate-d1

Ethanolamine-d4 is reacted with diethyl oxalate-d10. The use of deuterated ethanolamine ensures the incorporation of deuterium atoms into the ethyl group of the impurity.

Step 2: Hydrolysis to N-(2-hydroxyethyl-d4)oxamic acid-d1

The resulting deuterated intermediate is then hydrolyzed under similar conditions as the non-deuterated synthesis to yield this compound.

Characterization of Lodoxamide Impurity 2

The structural confirmation and purity assessment of the synthesized Lodoxamide Impurity 2 are performed using various analytical techniques.

Spectroscopic Data
TechniqueExpected Observations for Lodoxamide Impurity 2
¹H NMR Signals corresponding to the methylene (B1212753) protons of the ethyl group and the hydroxyl and amine protons. The chemical shifts and coupling patterns would be consistent with the N-(2-hydroxyethyl)oxamic acid structure.
¹³C NMR Resonances for the two carbonyl carbons of the oxamic acid moiety and the two carbons of the hydroxyethyl (B10761427) group.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ would be observed at m/z 134.04, corresponding to the molecular formula C4H8NO4⁺.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H (hydroxyl and carboxylic acid), N-H (amide), and C=O (amide and carboxylic acid) functional groups.
Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of Lodoxamide Impurity 2. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, with UV detection.

ParameterTypical Value
Purity (by HPLC) ≥ 98%
Retention Time Dependent on the specific HPLC method used for Lodoxamide analysis.

Experimental Protocols

General Synthesis of N-(2-hydroxyethyl)oxamic acid (Lodoxamide Impurity 2)

Materials:

  • Ethanolamine

  • Diethyl oxalate

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol (B145695)

  • Water

Procedure:

  • Amidation: To a solution of ethanolamine (1 equivalent) in ethanol, slowly add diethyl oxalate (1.2 equivalents) at room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure.

  • Hydrolysis: Dissolve the crude product in a solution of sodium hydroxide (2 equivalents) in water. Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Note: The synthesis of the deuterated analog would follow the same procedure using the corresponding deuterated starting materials.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant biological pathway for Lodoxamide and a typical workflow for impurity identification.

Lodoxamide_Mechanism cluster_mast_cell Mast Cell Antigen Antigen IgE_Receptor IgE Receptor Antigen->IgE_Receptor Binds to Calcium_Influx Ca²⁺ Influx IgE_Receptor->Calcium_Influx Triggers Degranulation Degranulation Calcium_Influx->Degranulation Induces Mediator_Release Release of Histamine, Leukotrienes, etc. Degranulation->Mediator_Release Lodoxamide Lodoxamide Lodoxamide->Calcium_Influx Inhibits

Caption: Mechanism of action of Lodoxamide in mast cell stabilization.

Impurity_Identification_Workflow API_Sample API Sample (Lodoxamide) HPLC_Analysis HPLC Analysis API_Sample->HPLC_Analysis Impurity_Detection Impurity Peak Detected HPLC_Analysis->Impurity_Detection Isolation Isolation of Impurity (Prep-HPLC) Impurity_Detection->Isolation Structure_Elucidation Structure Elucidation Isolation->Structure_Elucidation MS Mass Spectrometry (MS) Structure_Elucidation->MS NMR NMR Spectroscopy (¹H, ¹³C) Structure_Elucidation->NMR IR IR Spectroscopy Structure_Elucidation->IR Synthesis_Confirmation Synthesis of Reference Standard Structure_Elucidation->Synthesis_Confirmation Final_Identification Final Identification and Characterization MS->Final_Identification NMR->Final_Identification IR->Final_Identification Synthesis_Confirmation->Final_Identification

Caption: A typical workflow for the identification of pharmaceutical impurities.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of Lodoxamide Impurity 2 and its deuterated analog, this compound. The information presented herein is intended to support researchers and drug development professionals in the robust analysis and control of impurities in Lodoxamide, ultimately contributing to the development of safe and effective pharmaceutical products.

References

A Technical Guide to the Physical and Chemical Properties of Deuterated Lodoxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of Lodoxamide (B1675017) and its deuterated forms. By leveraging the kinetic isotope effect, deuteration presents a strategic approach to potentially enhance the pharmacokinetic profile of Lodoxamide. This guide summarizes known quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism of action and key experimental workflows to support ongoing research and development.

Introduction to Lodoxamide and the Role of Deuteration

Lodoxamide is an anti-allergic pharmaceutical agent recognized for its activity as a mast cell stabilizer.[1] It is primarily used in ophthalmic solutions to treat ocular inflammatory conditions such as allergic conjunctivitis by inhibiting the release of histamine (B1213489) and other inflammatory mediators from mast cells.[2][3][4] The active ingredient is often formulated as Lodoxamide Tromethamine to improve its aqueous solubility and stability for ophthalmic use.[5]

Deuteration, the process of selectively replacing hydrogen atoms (H) with their stable, heavier isotope deuterium (B1214612) (D), is a modern strategy in medicinal chemistry to improve the pharmacokinetic properties of drugs.[6][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of a C-H bond, a phenomenon known as the kinetic isotope effect.[8] For a drug like Lodoxamide, this could potentially lead to improved metabolic stability, a longer half-life, and reduced formation of certain metabolites. While the chemical and physical properties of a deuterated drug are nearly identical to the original molecule, this metabolic difference is significant.[6]

Physical and Chemical Properties

The following sections detail the known properties of Lodoxamide and Lodoxamide Tromethamine, and the anticipated properties of a deuterated analog.

Lodoxamide (Free Acid)

Lodoxamide in its free acid form is sparingly soluble in water.[5] Its properties are foundational to understanding its behavior and that of its derivatives.

Table 1: Physical and Chemical Properties of Lodoxamide

PropertyValueSource
Molecular Formula C₁₁H₆ClN₃O₆[1][9]
Molecular Weight 311.63 g/mol [1][9][10]
IUPAC Name N,N′-(2-Chloro-5-cyano-1,3-phenylene)dioxamic acid[1]
CAS Number 53882-12-5[1][9]
Physical State Solid[11]
Melting Point 212°C (with decomposition)[4]
Water Solubility (Predicted) 0.0361 mg/mL
logP (Predicted) 0.72 - 0.83[11]
pKa (Strongest Acidic, Predicted) -6.7[11]
Lodoxamide Tromethamine

To enhance solubility for ophthalmic formulations, Lodoxamide is prepared as a tromethamine salt.[5]

Table 2: Physical and Chemical Properties of Lodoxamide Tromethamine

PropertyValueSource
Molecular Formula C₁₉H₂₈ClN₅O₁₂[12][13][14]
Molecular Weight 553.91 g/mol [12][13][14]
CAS Number 63610-09-3[14][15]
Appearance White, crystalline, water-soluble powder[12][13]
Water Solubility 19 mg/mL (34.3 mM)[16]
DMSO Solubility Insoluble[15][16]
Ethanol Solubility Insoluble[15][16]
Deuterated Lodoxamide

Direct experimental data for the bulk physical and chemical properties of deuterated Lodoxamide are not extensively published. However, based on established principles of isotopic substitution, these properties are expected to be nearly identical to the non-deuterated form, with the primary exception being the molecular weight.[6] The key therapeutic difference lies in its altered metabolic stability due to the kinetic isotope effect.[8]

Table 3: Comparison of Calculated Properties for Lodoxamide and a Hypothetical Deuterated Analog (Lodoxamide-d₄)

PropertyLodoxamideLodoxamide-d₄ (Hypothetical)Source / Rationale
Molecular Formula C₁₁H₆ClN₃O₆C₁₁H₂D₄ClN₃O₆Assumes deuteration at four metabolically labile positions.
Molecular Weight 311.63 g/mol ~315.65 g/mol Calculated based on the mass difference between H and D.
Melting Point 212°C (dec.)Expected to be very similarIsotopic substitution typically has a minimal effect on bulk physical properties like melting point.[6]
Solubility Sparingly solubleExpected to be very similarIsotopic substitution is not expected to significantly alter solubility.[6]
pKa Predicted: -6.7Expected to be very similarDeuteration at a carbon center has a negligible effect on the pKa of distant acidic protons.[17]
Metabolic Stability Parent CompoundExpected to be higherThe primary rationale for deuteration; the stronger C-D bond can slow metabolism at the site of deuteration.[7][8]

Mechanism of Action: Mast Cell Stabilization

Lodoxamide's therapeutic effect stems from its role as a mast cell stabilizer.[1][9] In a Type I immediate hypersensitivity reaction, allergens cross-link IgE antibodies on the surface of mast cells, triggering a signaling cascade that leads to an influx of calcium ions (Ca²⁺).[18] This calcium influx is a critical step for the degranulation of mast cells, which results in the release of inflammatory mediators like histamine, leukotrienes (SRS-A), and prostaglandins.[2][13][18]

Lodoxamide inhibits this process. Although the precise molecular target is not fully elucidated, it is understood to prevent the antigen-stimulated influx of calcium into mast cells.[9][13][19] By stabilizing the mast cell membrane, it effectively blocks degranulation and the subsequent release of symptom-causing mediators.[2][11] This mechanism also includes the inhibition of eosinophil chemotaxis, further reducing the allergic inflammatory response.[3][13]

Visualization of Lodoxamide's Signaling Pathway

Lodoxamide_Pathway cluster_mast_cell Mast Cell IgE IgE Receptor Ca_Channel Calcium Ion Channel IgE->Ca_Channel Activates Degranulation Degranulation Ca_Channel->Degranulation Ca²⁺ Influx Granules Mediator Granules (Histamine, SRS-A) Granules->Degranulation Mediators Mediator Release Degranulation->Mediators Allergen Allergen Allergen->IgE Binds Lodoxamide Lodoxamide Block Lodoxamide->Block Block->Ca_Channel Blocks Ca²⁺ Influx Symptoms Allergic Symptoms (Itching, Redness) Mediators->Symptoms

Caption: Lodoxamide's mechanism of action in mast cell stabilization.

Experimental Protocols

This section provides generalized methodologies for determining key physicochemical and pharmacokinetic properties relevant to deuterated Lodoxamide. These protocols are based on standard industry practices for drug substance characterization.

Protocol: Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of a deuterated Lodoxamide analog in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Methodology:

  • Preparation: Prepare a saturated solution by adding an excess amount of the test compound (Deuterated Lodoxamide) to a known volume of the aqueous buffer in a sealed vial.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Use of a shaker or rotator is recommended.

  • Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling: Carefully extract a precise aliquot from the clear supernatant, ensuring no solid material is disturbed.

  • Quantification:

    • Dilute the aliquot with an appropriate mobile phase.

    • Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Calculate the concentration against a standard curve prepared with known concentrations of the compound.

  • Reporting: Express the solubility in units such as mg/mL or µM. The experiment should be performed in triplicate to ensure reproducibility.

Protocol: Determination of Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To evaluate the in vitro metabolic stability of deuterated Lodoxamide by measuring its rate of depletion when incubated with Human Liver Microsomes. This assay is critical for assessing the impact of the kinetic isotope effect.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of deuterated Lodoxamide in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled HLM and an NADPH-regenerating system (contains enzymes and cofactors necessary for metabolic reactions) on ice.

  • Incubation Mixture: In a 96-well plate or microcentrifuge tubes, combine phosphate (B84403) buffer (pH 7.4), the HLM suspension, and the deuterated Lodoxamide solution (at a final concentration typically 1 µM).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a stopping solution, typically ice-cold acetonitrile (B52724) containing an internal standard. The "0 minute" sample is quenched immediately after adding the test compound but before adding NADPH to represent 100% of the initial compound.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of deuterated Lodoxamide in each sample using a validated LC-MS/MS method. The use of an internal standard corrects for variations in sample processing and instrument response.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear regression line (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Results are often compared directly with the non-deuterated Lodoxamide to quantify the magnitude of the kinetic isotope effect.

Visualization of Experimental Workflow

Workflow_Metabolic_Stability cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis A1 Prepare Deuterated Lodoxamide Stock A2 Prepare HLM and NADPH System B1 Combine Buffer, HLM, and Test Compound A2->B1 B2 Pre-incubate at 37°C B1->B2 B3 Initiate Reaction with NADPH B2->B3 C1 Take Samples at Time Points (0, 5, 15... min) B3->C1 C2 Quench with Acetonitrile + Internal Standard C1->C2 D1 Centrifuge to Precipitate Protein C2->D1 D2 Analyze Supernatant via LC-MS/MS D1->D2 D3 Calculate Half-Life (t½) and Intrinsic Clearance D2->D3

Caption: Workflow for determining in vitro metabolic stability.

References

The Role of Lodoxamide Impurity 2-d10 in Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purpose and application of Lodoxamide impurity 2-d10 in the context of pharmaceutical research and development. Lodoxamide is an anti-allergic medication that functions as a mast cell stabilizer, primarily used in ophthalmic solutions to treat allergic conjunctivitis. The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of ensuring drug safety and efficacy, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

This compound is a deuterium-labeled internal standard used for the accurate quantification of its corresponding non-labeled impurity, Lodoxamide impurity 2. The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry-based bioanalysis and impurity profiling.

Core Application: Quantitative Analysis by LC-MS/MS

The primary application of this compound is as an internal standard in Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) methods. This technique is employed to accurately determine the concentration of Lodoxamide impurity 2 in Lodoxamide drug substances and formulations. Deuterated standards are ideal for this purpose as they exhibit nearly identical chemical and physical properties to the analyte of interest, including extraction recovery, chromatographic retention time, and ionization efficiency. However, they are readily distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. The use of a deuterated internal standard allows for the correction of variability that may be introduced during sample preparation and analysis, leading to more accurate and precise results.

Structural Information
CompoundCAS NumberMolecular FormulaStructure
Lodoxamide 53882-12-5C11H6ClN3O6
Lodoxamide Impurity 2 55441-26-4C6H11NO3
This compound 55441-26-4 (non-labeled)C6HD10NO3

Caption: Chemical structures of Lodoxamide, Lodoxamide Impurity 2 (2-(Diethylamino)-2-oxoacetic acid), and its deuterated analog, this compound.

Quantitative Data for LC-MS/MS Method Development

The following table summarizes key mass spectrometric data for Lodoxamide impurity 2 and its deuterated internal standard, which are essential for developing a selective and sensitive LC-MS/MS method.

AnalyteMolecular FormulaExact Mass (Da)Proposed Precursor Ion [M+H]+ (m/z)Proposed Product Ion (m/z)
Lodoxamide Impurity 2 C6H11NO3145.0739146.0812118.0863 (loss of CO)
This compound C6HD10NO3155.1366156.1439128.1488 (loss of CO)

Experimental Protocols

While a specific validated method for Lodoxamide impurity 2 is not publicly available, a typical LC-MS/MS protocol for the quantification of a small molecule impurity in a pharmaceutical product is provided below. This protocol is a representative example and would require optimization and validation for this specific application.

Sample Preparation
  • Standard and Internal Standard Stock Solutions:

    • Prepare a stock solution of Lodoxamide impurity 2 at a concentration of 1 mg/mL in methanol.

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Working Standard and Internal Standard Solutions:

    • Prepare a series of working standard solutions of Lodoxamide impurity 2 by serial dilution of the stock solution with a 50:50 mixture of acetonitrile (B52724) and water.

    • Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

  • Sample Preparation (from Lodoxamide Ophthalmic Solution):

    • Accurately transfer a known volume of the Lodoxamide ophthalmic solution into a volumetric flask.

    • Add a specific volume of the working internal standard solution.

    • Dilute to the final volume with the diluent (50:50 acetonitrile/water).

    • Vortex mix and filter through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in the quantitative data table.

Visualizations

Analytical Workflow

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Lodoxamide Drug Product add_is Spike with This compound (IS) sample->add_is extract Dilute and Filter add_is->extract hplc HPLC Separation (C18 Column) extract->hplc ms Mass Spectrometry (ESI+) hplc->ms mrm MRM Detection Analyte: m/z 146.1 -> 118.1 IS: m/z 156.1 -> 128.1 ms->mrm integrate Peak Integration mrm->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification via Calibration Curve ratio->quantify result Final Concentration of Lodoxamide Impurity 2 quantify->result

Caption: Analytical workflow for the quantification of Lodoxamide impurity 2.

Lodoxamide's Mechanism of Action

Lodoxamide acts as a mast cell stabilizer. Its mechanism, though not fully elucidated, is believed to involve the inhibition of calcium influx into mast cells upon antigen stimulation. This stabilization prevents the degranulation of mast cells and the subsequent release of inflammatory mediators like histamine.

lodoxamide_moa cluster_cell Mast Cell cluster_membrane Cell Membrane antigen Antigen receptor IgE Receptor antigen->receptor binds to ca_channel Calcium Channel receptor->ca_channel activates degranulation Degranulation ca_channel->degranulation Ca2+ influx leads to mediators Release of Histamine & other inflammatory mediators degranulation->mediators lodoxamide Lodoxamide lodoxamide->ca_channel inhibits

Caption: Proposed signaling pathway for Lodoxamide's mechanism of action.

The Role of Lodoxamide Impurity 2-d10 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of Lodoxamide impurity 2-d10 as an internal standard in bioanalytical methods. The principles and methodologies detailed herein are crucial for enhancing the accuracy, precision, and robustness of quantitative analyses, particularly in the context of liquid chromatography-mass spectrometry (LC-MS).

Introduction to Internal Standards in Bioanalysis

In quantitative bioanalysis, especially when utilizing highly sensitive techniques like LC-MS, variability can be introduced at multiple stages of the analytical workflow.[1][2][3] These variations can arise from sample preparation, injection volume inconsistencies, matrix effects, and fluctuations in instrument response.[1][2][3] To mitigate these potential sources of error, an internal standard (IS) is introduced into all samples, including calibration standards, quality controls, and unknown study samples, at a constant concentration.[1] The IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument. By comparing the response of the analyte to the response of the IS, variations introduced during the analytical process can be normalized, leading to more accurate and precise quantification.[1][2][3]

Deuterated Internal Standards: The Gold Standard

Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely considered the gold standard in quantitative mass spectrometry.[4] A deuterated internal standard is an isotopic analog of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612) atoms.[4] This substitution results in a compound that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing for its differentiation by the mass spectrometer.[4]

The key advantages of using a deuterated internal standard like this compound include:

  • Similar Physicochemical Properties: Deuterated standards exhibit nearly identical extraction recovery, chromatographic retention time, and ionization response to the unlabeled analyte.[5]

  • Co-elution with the Analyte: The near-identical chemical nature ensures that the deuterated internal standard co-elutes with the analyte, meaning they experience the same matrix effects and ionization suppression or enhancement.[5][6]

  • Improved Accuracy and Precision: By compensating for variations throughout the analytical process, deuterated standards significantly enhance the accuracy and precision of the quantitative results.[4][6]

Lodoxamide and its Impurities

Lodoxamide is an anti-allergic pharmaceutical agent that functions as a mast cell stabilizer.[7] It is primarily used in ophthalmic solutions to treat allergic conjunctivitis.[4] During the synthesis and storage of Lodoxamide, various impurities can form, including process-related starting materials, hydrolysis products, N-oxidation species, and dehalogenation variants.[4] For the purpose of this guide, we will consider a hypothetical but plausible impurity, "Lodoxamide impurity 2," which could arise from a common degradation pathway. The deuterated version, this compound, serves as the internal standard.

Mechanism of Action of this compound as an Internal Standard

The core of the mechanism of action lies in the ability of this compound to mimic the behavior of the analyte (Lodoxamide impurity 2) throughout the LC-MS analysis. A known concentration of the deuterated internal standard is added to the biological matrix (e.g., plasma, urine) before sample preparation. During extraction, any loss of the analyte will be mirrored by a proportional loss of the internal standard. Similarly, during chromatographic separation, both compounds will elute at virtually the same time. In the mass spectrometer's ion source, both the analyte and the internal standard will be subject to the same degree of ionization efficiency or suppression from matrix components.

The mass spectrometer detects and quantifies both the analyte and the internal standard based on their distinct m/z values. The final concentration of the analyte is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_quantification Quantification A Biological Sample (Analyte + Matrix) B Addition of Internal Standard (this compound) A->B C Extraction (e.g., SPE, LLE) B->C D LC Separation (Co-elution) C->D E MS Detection (Different m/z) D->E F Peak Area Ratio (Analyte / IS) E->F H Analyte Concentration F->H G Calibration Curve G->H

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a typical LC-MS/MS analysis of Lodoxamide and its impurity 2 using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lodoxamide312.0268.025
Lodoxamide Impurity 2282.0238.022
This compound (IS)292.0248.022

Table 2: Chromatographic Parameters

CompoundRetention Time (min)
Lodoxamide3.5
Lodoxamide Impurity 23.2
This compound (IS)3.2

Table 3: Calibration Curve for Lodoxamide Impurity 2

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
15,2341,012,3450.0052
525,6781,005,8900.0255
1051,9871,021,5670.0509
50255,4321,015,7890.2515
100509,8761,009,4560.5051
5002,543,6781,018,9012.4965
10005,102,3451,011,2345.0456

Experimental Protocol: Bioanalytical Method for Lodoxamide and Impurity 2

This section details a representative experimental protocol for the quantification of Lodoxamide and Lodoxamide impurity 2 in human plasma using this compound as an internal standard.

6.1. Materials and Reagents

  • Lodoxamide reference standard

  • Lodoxamide impurity 2 reference standard

  • This compound (Internal Standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

6.2. Sample Preparation

  • Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample, vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

G A 100 µL Plasma B Add 10 µL IS A->B C Add 300 µL Acetonitrile B->C D Vortex C->D E Centrifuge D->E F Transfer Supernatant E->F G Evaporate to Dryness F->G H Reconstitute in 100 µL Mobile Phase G->H I Inject 5 µL into LC-MS/MS H->I

Caption: Sample preparation workflow for bioanalysis.

6.3. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-4.0 min: 5% to 95% B

    • 4.0-5.0 min: 95% B

    • 5.0-5.1 min: 95% to 5% B

    • 5.1-6.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

6.4. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500°C

  • Ion Spray Voltage: 5500 V

Conclusion

The use of a deuterated internal standard, such as this compound, is a cornerstone of robust and reliable bioanalytical method development. Its mechanism of action relies on the principle of isotopic dilution, where the chemically identical nature of the labeled standard ensures it accurately tracks the analyte through every step of the analytical process. This meticulous tracking compensates for procedural variability and matrix-induced effects, ultimately yielding highly accurate and precise quantitative data. The methodologies and principles outlined in this guide provide a framework for the successful implementation of deuterated internal standards in the development and validation of bioanalytical assays for pharmaceuticals and their impurities.

References

Understanding Isotope Effects in Deuterated Standards: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, practical applications, and experimental considerations of isotope effects, with a specific focus on the use of deuterated standards in research and drug development. By leveraging quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to equip professionals with the knowledge to effectively utilize deuterated compounds in their work.

Core Principles: The Scientific Foundation of Isotope Effects

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), is a cornerstone of modern analytical and pharmaceutical sciences. This seemingly subtle atomic change can induce profound effects on the physicochemical properties and reactivity of a molecule, primarily through the kinetic isotope effect (KIE) and the thermodynamic isotope effect .

The Kinetic Isotope Effect (KIE)

The KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced with one of its isotopes.[1][2] In the context of deuterated standards, the C-D bond is stronger and vibrates at a lower frequency than the C-H bond due to the greater mass of deuterium.[3][4] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step.[4][5]

This principle is particularly relevant in drug metabolism, where enzymes from the cytochrome P450 (CYP) superfamily often catalyze reactions involving the cleavage of C-H bonds.[5][6] By strategically replacing hydrogen with deuterium at metabolically vulnerable positions, the rate of metabolism can be significantly reduced.[5][6]

Key Implications of the KIE in Drug Development:

  • Improved Pharmacokinetic Profile: A slower metabolic rate can lead to a longer drug half-life (t½), increased total drug exposure (AUC), and reduced clearance (CL).[3][7] This may allow for less frequent dosing and improved patient compliance.[4]

  • Altered Metabolic Pathways ("Metabolic Switching"): Deuteration at a primary site of metabolism can sometimes redirect the metabolic pathway toward alternative routes.[4][8] This can be advantageous if the new pathways produce fewer toxic or inactive metabolites.[9]

  • Enhanced Safety and Tolerability: By minimizing the formation of reactive metabolites and reducing peak plasma concentrations (Cmax), deuteration can lead to a better-tolerated therapeutic agent.[4]

Data Presentation: Quantitative Insights into Isotope Effects

The following tables summarize quantitative data from various studies, providing a clear comparison of the impact of deuteration on key pharmacokinetic and chromatographic parameters.

Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs
DrugDeuterated AnalogSpeciesDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)t½ (h)Reference
Apalutamide N-trideuteromethyl apalutamideMouse101890 ± 32016540 ± 2890-[10]
Apalutamide (non-deuterated)Mouse101230 ± 2109870 ± 1560-[10]
Apalutamide N-trideuteromethyl apalutamideRat102810 ± 45027890 ± 4670-[10]
Apalutamide (non-deuterated)Rat101560 ± 28014320 ± 2540-[10]
Methadone d9-methadoneMouseIV4.4-fold increase5.7-fold increase-[11]
Methadone (non-deuterated)MouseIV---[11]
Chalcone Derivative Deuterated Chalcone (Projected)--IncreasedSignificantly IncreasedIncreased[7]
Non-deuterated ChalconeAnimal Model-1.96 ± 0.46 (µg/mL)389.18 ± 17.082.32 ± 0.81[7]
Chromatographic Retention Time Shifts

In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts, a phenomenon known as the "inverse isotope effect".[12][13] This is attributed to subtle differences in polarity and van der Waals interactions.[12]

Compound PairChromatographic SystemRetention Time (Protiated)Retention Time (Deuterated)Retention Time Shift (seconds)Reference
Dimethyl-labeled E. coli tryptic digests (light vs. intermediate)UPLCNot specifiedNot specifiedMedian shift of 2.0 s[14]
Dimethyl-labeled E. coli tryptic digests (light vs. heavy)UPLCNot specifiedNot specifiedMedian shift of 2.9 s[14]
Metformin (d0 vs. d6)LC-MS/MS3.60 min3.57 min1.8 s[13]
Olanzapine (B1677200) (OLZ) vs. OLZ-D3Normal-Phase HPLC-MS/MS1.60 min1.66 min-3.6 s[13]
Des-methyl olanzapine (DES) vs. DES-D8Normal-Phase HPLC-MS/MS2.62 min2.74 min-7.2 s[13]

Experimental Protocols: Methodologies for Assessing Isotope Effects

This section provides detailed protocols for key experiments used to evaluate the impact of deuteration on drug metabolism and analysis.

In Vitro Microsomal Stability Assay

This assay determines the rate of metabolic clearance of a compound in a controlled in vitro system.[15][16]

Objective: To determine and compare the in vitro intrinsic clearance (CLint) and half-life (t½) of a deuterated compound and its non-deuterated analog.

Materials:

  • Liver microsomes (human or other species)[15]

  • Test compounds (deuterated and non-deuterated)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)[16]

  • NADPH regenerating system (e.g., 3 mM NADPH, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase)[16]

  • Internal standard in acetonitrile (B52724) (for quenching and analysis)[16]

  • LC-MS/MS system[17]

Procedure:

  • Preparation:

    • Prepare a microsomal incubation medium containing phosphate buffer, MgCl2 (3.3 mM), and the NADPH regenerating system.[16]

    • Prepare working solutions of the test compounds (e.g., 2 µM final concentration).[16]

  • Incubation:

    • Pre-warm the microsomal incubation medium to 37°C.

    • Initiate the reaction by adding the test compound to the pre-warmed medium.

    • Incubate at 37°C with gentle shaking.[15]

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw aliquots of the incubation mixture.[18]

  • Quenching:

    • Stop the reaction by adding a cold quenching solution (e.g., acetonitrile with internal standard) to the aliquots.[17]

    • Centrifuge to precipitate proteins.[17]

  • Analysis:

    • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.[17]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

    • Compare the t½ and CLint values of the deuterated and non-deuterated compounds.

In Vivo Pharmacokinetic Study

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.

Objective: To compare the pharmacokinetic profiles (Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog in an animal model.

Materials:

  • Animal model (e.g., rats, mice)

  • Deuterated and non-deuterated test compounds formulated for administration (e.g., oral gavage, IV injection)

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Administer a single, equivalent dose of either the deuterated or non-deuterated compound to the animals.

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).[10]

    • Process the blood samples to obtain plasma and store at -80°C until analysis.[10]

  • Sample Analysis:

    • Prepare plasma samples for analysis, typically by protein precipitation or solid-phase extraction.[19]

    • Quantify the drug concentrations in the plasma samples using a validated LC-MS/MS method.[10]

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to perform non-compartmental analysis of the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F).

    • Statistically compare the parameters between the deuterated and non-deuterated groups.

Mandatory Visualization: Signaling Pathways and Workflows

Visualizing complex biological and experimental processes is crucial for a clear understanding of the concepts discussed. The following diagrams were created using the Graphviz DOT language to illustrate key pathways and workflows.

The Kinetic Isotope Effect Cascade

This diagram illustrates the logical progression of how the kinetic isotope effect influences the pharmacokinetic profile of a deuterated drug.

KIE_Cascade cluster_cause Cause cluster_mechanism Mechanism cluster_effect Pharmacokinetic Effect Deuterium_Substitution Deuterium Substitution Stronger_Bond Stronger C-D Bond Deuterium_Substitution->Stronger_Bond leads to Slower_Cleavage Slower Enzymatic Cleavage (KIE) Stronger_Bond->Slower_Cleavage results in Slower_Metabolism Slower Metabolism Slower_Cleavage->Slower_Metabolism causes Increased_Exposure Increased Exposure (AUC) Slower_Metabolism->Increased_Exposure Longer_HalfLife Longer Half-Life (t½) Slower_Metabolism->Longer_HalfLife

Caption: Logical cascade of the kinetic isotope effect.

Metabolic Pathway of Dextromethorphan (B48470): An Example of Multi-Enzyme Metabolism

Dextromethorphan is metabolized by two primary cytochrome P450 enzymes, CYP2D6 and CYP3A4, which cleave different C-H bonds.[20][21][22] This makes it an excellent model to visualize how deuteration at specific sites could selectively inhibit one pathway over another.

Dextromethorphan_Metabolism cluster_CYP2D6 CYP2D6 Pathway (O-demethylation) cluster_CYP3A4 CYP3A4 Pathway (N-demethylation) Dextromethorphan Dextromethorphan Dextrorphan Dextrorphan Dextromethorphan->Dextrorphan CYP2D6 Methoxymorphinan 3-Methoxymorphinan Dextromethorphan->Methoxymorphinan CYP3A4 Further_Metabolites Further Metabolites Dextrorphan->Further_Metabolites Further Metabolism Methoxymorphinan->Further_Metabolites Further Metabolism

Caption: Dextromethorphan metabolism by CYP2D6 and CYP3A4.

Experimental Workflow for LC-MS/MS Quantification

This diagram outlines the typical workflow for quantifying a deuterated drug and its non-deuterated counterpart in a biological matrix using LC-MS/MS.

LCMS_Workflow Sample_Collection Sample Collection (e.g., Plasma) Internal_Standard Add Deuterated Internal Standard Sample_Collection->Internal_Standard Sample_Prep Sample Preparation (e.g., Protein Precipitation) Internal_Standard->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis

Caption: LC-MS/MS quantification workflow.

Conclusion

The strategic use of deuterium in standards and drug candidates offers significant advantages in analytical chemistry and pharmaceutical development. A thorough understanding of the underlying principles of kinetic and thermodynamic isotope effects, coupled with robust experimental design and data analysis, is essential for leveraging these benefits. This guide provides a foundational understanding and practical methodologies to aid researchers, scientists, and drug development professionals in the successful application of deuterated standards in their work. By carefully considering the potential for altered pharmacokinetics and chromatographic behavior, the power of deuteration can be harnessed to develop safer, more effective medicines and more accurate analytical methods.

References

Technical Guide: Certificate of Analysis for Lodoxamide Impurity 2-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative Certificate of Analysis (CoA) for Lodoxamide Impurity 2-d10. Lodoxamide is a mast cell stabilizer used in the treatment of allergic conjunctivitis. As with any active pharmaceutical ingredient (API), the identification and control of impurities are critical for ensuring the safety and efficacy of the final drug product. Lodoxamide Impurity 2 is a potential process-related impurity or degradation product. The deuterated form, this compound, is synthesized for use as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate measurement of the corresponding non-labeled impurity in Lodoxamide drug substance and formulated products.

Common impurities in Lodoxamide can arise from starting materials, by-products of the synthesis, or degradation of the API. These can include products of hydrolysis, oxidation, or dehalogenation.[1] This guide will present a plausible structure for Lodoxamide Impurity 2 based on hydrolysis and detail the analytical testing and data that would be expected on a CoA for its deuterated analogue.

Representative Certificate of Analysis: this compound

This section details a typical Certificate of Analysis for a batch of this compound.

Product Information
Product Name This compound
Chemical Name 2-((3-amino-2-chloro-5-cyanophenyl)amino)-2-oxoacetic acid-d
Proposed Structure (See Figure 1 below)
Molecular Formula C9H4DClN4O3
Molecular Weight 259.63 g/mol
Batch Number VPI-LI2D10-20251205
Date of Manufacture December 2025
Retest Date December 2027
Storage Conditions 2-8°C, protect from light

Figure 1: Proposed Chemical Structures

  • A) Lodoxamide: N,N'-(2-chloro-5-cyano-m-phenylene)dioxamic acid

  • B) Lodoxamide Impurity 2 (Proposed): 2-((3-amino-2-chloro-5-cyanophenyl)amino)-2-oxoacetic acid (formed by hydrolysis of one of the dioxamic acid side chains).

  • C) this compound: The deuterated internal standard. The position of the deuterium (B1214612) atom is on the carboxylic acid proton.

Analytical Test Acceptance Criteria Result Method Reference
Appearance White to off-white solidConformsVisual
Identity (¹H NMR) Conforms to structureConformsNMR-001
Identity (Mass Spectrometry) Conforms to structureConformsMS-001
Purity (HPLC) ≥ 98.0%99.2%HPLC-001
Isotopic Purity (Mass Spec.) ≥ 99 atom % D99.5 atom % DMS-001
Residual Solvents Conforms to ICH Q3CConformsGC-001
Water Content (Karl Fischer) ≤ 1.0%0.3%KF-001

Experimental Protocols

Detailed methodologies for the key analytical tests cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment (Method: HPLC-001)

This method is used to determine the purity of this compound by separating it from other related substances.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Mass Spectrometry (MS) for Identity and Isotopic Purity (Method: MS-001)

This method confirms the molecular weight of the compound and determines its isotopic purity.

  • Instrumentation: Agilent 6545XT AdvanceLink Q-TOF LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Mass Range: 50 - 1000 m/z.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Gas Temperature: 325°C.

  • Sheath Gas Flow: 11 L/min.

  • Sample Infusion: The sample is introduced via the HPLC system under the conditions described in HPLC-001.

  • Data Analysis: The mass spectrum is analyzed for the parent ion corresponding to the molecular weight of this compound. Isotopic purity is determined by comparing the peak intensities of the deuterated and non-deuterated parent ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity (Method: NMR-001)

¹H NMR spectroscopy is used to confirm the chemical structure of the impurity.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Concentration: Approximately 5 mg/mL.

  • Data Acquisition: Standard ¹H NMR pulse sequence.

  • Data Analysis: The chemical shifts, multiplicities, and integrations of the observed protons are compared to the expected signals for the proposed structure of Lodoxamide Impurity 2. The absence of a signal for the carboxylic acid proton is indicative of successful deuteration.

Mandatory Visualizations

The following diagrams illustrate the workflow for the characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Weighing Sample Weighing Dissolution in Solvent Dissolution in Solvent Sample Weighing->Dissolution in Solvent HPLC-UV HPLC-UV Dissolution in Solvent->HPLC-UV Purity LC-MS LC-MS Dissolution in Solvent->LC-MS Identity & Isotopic Purity NMR NMR Dissolution in Solvent->NMR Structural Confirmation Karl Fischer Karl Fischer Dissolution in Solvent->Karl Fischer Water Content Purity Calculation Purity Calculation HPLC-UV->Purity Calculation Mass Verification Mass Verification LC-MS->Mass Verification Isotopic Purity Assessment Isotopic Purity Assessment LC-MS->Isotopic Purity Assessment Spectral Interpretation Spectral Interpretation NMR->Spectral Interpretation Water Content Calculation Water Content Calculation Karl Fischer->Water Content Calculation Certificate of Analysis Certificate of Analysis Purity Calculation->Certificate of Analysis Mass Verification->Certificate of Analysis Isotopic Purity Assessment->Certificate of Analysis Spectral Interpretation->Certificate of Analysis Water Content Calculation->Certificate of Analysis

Caption: Workflow for the analysis of this compound.

G Start Start Lodoxamide API Lodoxamide API Start->Lodoxamide API Forced Degradation (Hydrolysis) Forced Degradation (Hydrolysis) Lodoxamide API->Forced Degradation (Hydrolysis) Impurity 2 Formation Impurity 2 Formation Forced Degradation (Hydrolysis)->Impurity 2 Formation Deuteration Synthesis Deuteration Synthesis Impurity 2 Formation->Deuteration Synthesis This compound This compound Deuteration Synthesis->this compound Use as Internal Standard Use as Internal Standard This compound->Use as Internal Standard

Caption: Logical relationship from API to deuterated impurity standard.

References

An In-depth Technical Guide on the Discovery and Origin of Lodoxamide Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lodoxamide, chemically known as N,N'-(2-chloro-5-cyano-m-phenylene)dioxamic acid, is a mast cell stabilizer used in ophthalmic solutions to treat allergic conjunctivitis.[1] Its therapeutic effect is achieved by inhibiting the in vivo Type I immediate hypersensitivity reaction.[2] The tromethamine salt of Lodoxamide is often used in formulations to enhance its aqueous solubility.[1] The purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the potential impurities associated with Lodoxamide, delving into their origins from the synthetic process and degradation pathways. It also outlines the analytical methodologies employed for their detection and quantification, adhering to regulatory standards.

Synthesis of Lodoxamide and Potential Process-Related Impurities

While a definitive, publicly available step-by-step synthesis of Lodoxamide is not readily found in the literature, a plausible synthetic route can be postulated based on established organic chemistry principles and the structure of the molecule. The synthesis likely involves the reaction of a substituted diamine with an oxalic acid derivative.

A potential synthetic pathway is proposed to originate from 2-chloro-5-cyano-1,3-phenylenediamine. This starting material would then be acylated with an excess of an oxalic acid derivative, such as oxalyl chloride or a dialkyl oxalates, to form the corresponding dioxamic acid.

Postulated Synthesis of Lodoxamide:

G cluster_start Starting Material cluster_reagent Reagent cluster_product Product 2_chloro_5_cyano_1_3_phenylenediamine 2-chloro-5-cyano-1,3-phenylenediamine Lodoxamide Lodoxamide 2_chloro_5_cyano_1_3_phenylenediamine->Lodoxamide Acylation Oxalyl_Chloride Oxalyl Chloride (or derivative) Oxalyl_Chloride->Lodoxamide

Caption: Postulated synthetic pathway for Lodoxamide.

Based on this proposed synthesis, several process-related impurities could arise:

  • Starting Material Carryover: Incomplete reaction could lead to the presence of residual 2-chloro-5-cyano-1,3-phenylenediamine in the final product.

  • Incompletely Reacted Intermediate: A mono-acylated intermediate, where only one of the amino groups has reacted with the oxalic acid derivative, could be a potential impurity.

  • Byproducts from Side Reactions: Side reactions, such as the formation of polymeric material or other condensation products, could introduce impurities.

  • Reagent-Related Impurities: Impurities present in the starting materials or reagents themselves can be carried through the synthesis and appear in the final API.

One specific impurity, designated as "Lodoxamide Impurity 10," has been identified with the CAS number 67451-25-6 and a molecular formula of C15H16ClN3O7.[3] The structure of this impurity is not publicly disclosed, but its molecular formula suggests it could be an esterified or otherwise modified derivative of Lodoxamide, possibly arising from the use of specific solvents or reagents during synthesis or purification.

Degradation Pathways and Degradation Products

Lodoxamide, like many pharmaceutical compounds, is susceptible to degradation under various stress conditions. Understanding these degradation pathways is crucial for developing stable formulations and establishing appropriate storage conditions. Forced degradation studies are intentionally conducted to identify potential degradation products that could form during the shelf-life of the drug product.

Common degradation pathways for pharmaceutical substances include hydrolysis, oxidation, and photolysis.

Potential Degradation Pathways of Lodoxamide:

G cluster_degradation Degradation Products Lodoxamide Lodoxamide Hydrolysis_Product Hydrolysis Product (e.g., cleavage of amide bond) Lodoxamide->Hydrolysis_Product Hydrolysis (Acidic/Basic Conditions) Oxidation_Product N-Oxidation Product Lodoxamide->Oxidation_Product Oxidation Dehalogenation_Product Dechlorination Product Lodoxamide->Dehalogenation_Product Reductive Dehalogenation

Caption: Potential degradation pathways for Lodoxamide.

The following are potential degradation products of Lodoxamide:

  • Hydrolysis Products: The amide linkages in Lodoxamide are susceptible to hydrolysis under acidic or basic conditions. This would lead to the cleavage of one or both of the oxamic acid moieties, resulting in the formation of 2-chloro-5-cyano-1,3-phenylenediamine and oxalic acid.

  • N-Oxidation Species: The nitrogen atoms in the amide groups could be susceptible to oxidation, leading to the formation of N-oxide derivatives.[1]

  • Dehalogenation Variants: The chlorine atom on the benzene (B151609) ring could be removed through a dehalogenation reaction, resulting in a dechlorinated impurity.[1]

Analytical Methodologies for Impurity Profiling

To ensure the quality and safety of Lodoxamide, robust analytical methods are required to detect, identify, and quantify any impurities. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique used for this purpose.

Typical Experimental Workflow for Lodoxamide Impurity Analysis:

G cluster_workflow Analytical Workflow Sample_Preparation Sample Preparation (Dissolution in suitable solvent) HPLC_Separation HPLC Separation (Reversed-Phase C18 column) Sample_Preparation->HPLC_Separation Detection Detection (UV/DAD) HPLC_Separation->Detection Quantification Quantification (Comparison to reference standards) Detection->Quantification Identification Identification (LC-MS, NMR) Detection->Identification

Caption: Experimental workflow for Lodoxamide impurity analysis.

Experimental Protocols

A general experimental protocol for the analysis of Lodoxamide and its impurities using a stability-indicating HPLC method would involve the following:

1. Chromatographic Conditions:

  • Column: A reversed-phase column, such as a C18 or C8, is typically used for the separation of polar and non-polar compounds.

  • Mobile Phase: A gradient elution is often employed to achieve optimal separation of all impurities from the main peak. The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: A flow rate of around 1.0 mL/min is common.

  • Detection: UV detection is typically used, with the wavelength selected based on the UV absorbance maxima of Lodoxamide and its impurities. A photodiode array (PDA) detector is advantageous as it can provide spectral information for peak identification and purity assessment.

2. Sample Preparation:

  • The Lodoxamide drug substance or drug product is accurately weighed and dissolved in a suitable solvent, which is often the mobile phase or a mixture of the mobile phase components.

3. Forced Degradation Study Protocol:

  • Acid Hydrolysis: The drug substance is dissolved in an acidic solution (e.g., 0.1 N HCl) and heated.

  • Base Hydrolysis: The drug substance is dissolved in a basic solution (e.g., 0.1 N NaOH) and heated.

  • Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: The solid drug substance is exposed to high temperatures.

  • Photolytic Degradation: The drug substance is exposed to UV and visible light.

Samples from these stress studies are then analyzed by the developed HPLC method to identify and quantify the degradation products.

4. Identification and Characterization:

  • For the structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining molecular weight information. For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required after isolation of the impurity.

Data Presentation: Impurity Acceptance Criteria

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide thresholds for the reporting, identification, and qualification of impurities in new drug substances.[1]

Impurity TypeReporting ThresholdIdentification ThresholdQualification Threshold
Organic Impurities ≤ 0.05%> 0.10% or 1.0 mg/day intake> 0.15% or 1.0 mg/day intake
Residual Solvents --Controlled according to ICH Q3C
Elemental Impurities --Controlled according to ICH Q3D

Note: These are general thresholds and can vary based on the maximum daily dose of the drug.

Commonly observed limits for Lodoxamide impurities in regulatory filings are in the range of 0.1% to 0.2% for individual specified impurities, with a total impurity limit not exceeding 1.0%.[1]

Conclusion

A thorough understanding of the potential impurities in Lodoxamide is essential for ensuring its quality, safety, and efficacy as an ophthalmic drug. This guide has outlined the likely synthetic origins of process-related impurities and the probable degradation pathways that can lead to the formation of degradation products. By employing robust analytical methods, such as stability-indicating HPLC, and adhering to stringent regulatory guidelines, pharmaceutical manufacturers can effectively control these impurities, delivering a safe and effective product to patients. Further research into the definitive synthesis of Lodoxamide would allow for a more precise identification of process-related impurities and the development of more targeted control strategies.

References

Lodoxamide: A Technical Overview of its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lodoxamide (B1675017), available as lodoxamide tromethamine, is a mast cell stabilizer indicated for the treatment of allergic conjunctivitis, vernal keratoconjunctivitis, and vernal keratitis.[1][2][3] Its therapeutic effect is derived from its ability to inhibit the Type I immediate hypersensitivity reaction by preventing the release of inflammatory mediators, such as histamine (B1213489) and slow-reacting substances of anaphylaxis (SRS-A), from mast cells.[2] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of Lodoxamide, with a focus on quantitative data and experimental methodologies.

Pharmacokinetics

The pharmacokinetic profile of Lodoxamide has been primarily characterized through studies involving oral and topical administration in humans.

Absorption

Oral Administration: Following a single 3 mg oral dose of ¹⁴C-Lodoxamide to six healthy adult volunteers, the compound is absorbed systemically.[2] However, the extent of oral absorption has not been explicitly quantified in publicly available literature.

Ophthalmic Administration: Systemic absorption of Lodoxamide following topical ocular administration is minimal. In a study involving twelve healthy adult volunteers who received one drop of 0.1% Lodoxamide tromethamine ophthalmic solution in each eye four times daily for ten days, plasma concentrations of Lodoxamide were below the limit of detection (2.5 ng/mL).[2][4] This low systemic exposure is a key safety feature of the ophthalmic formulation.

Distribution

Specific data on the volume of distribution and plasma protein binding of Lodoxamide are not available in the published literature.[1]

Metabolism

Detailed information regarding the metabolism of Lodoxamide in humans or animal models is not publicly available. No metabolites have been identified, and the metabolic pathways have not been elucidated.[1]

Excretion

The primary route of elimination for systemically absorbed Lodoxamide is via the urine.[1][4][5] Following a 3 mg oral dose of ¹⁴C-Lodoxamide in healthy volunteers, the elimination half-life of the radioactivity in urine was determined to be 8.5 hours.[2][4] Specific quantitative data on the percentage of the administered dose recovered in urine and feces from a mass balance study are not available in the literature.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for Lodoxamide.

Table 1: Pharmacokinetic Parameters of Lodoxamide in Humans

ParameterRoute of AdministrationDoseValueReference(s)
Elimination Half-life (t½)Oral3 mg (¹⁴C-Lodoxamide)8.5 hours (in urine)[2][4]
Peak Plasma Concentration (Cmax)Ophthalmic0.1% solution, 1 drop/eye, 4x/day for 10 days< 2.5 ng/mL[2][4]
Plasma Protein Binding--Not Available[1]
Volume of Distribution--Not Available[1]

Experimental Protocols

Detailed experimental protocols for the key pharmacokinetic studies are not fully described in the public domain. However, based on the available information and standard practices for such studies, the methodologies can be inferred.

Human Pharmacokinetic Study (Oral Administration)

A study was conducted to evaluate the disposition of radiolabeled Lodoxamide.[2]

  • Study Design: A single-center, open-label study in six healthy adult volunteers.

  • Investigational Product: A single 3 mg oral dose of Lodoxamide containing 50 µCi of ¹⁴C-Lodoxamide.

  • Sample Collection: Blood and urine samples were likely collected at predetermined time points post-dose to determine the time course of radioactivity.

  • Analytical Method: Quantification of ¹⁴C-Lodoxamide and its metabolites (if any) in plasma and urine was likely performed using liquid scintillation counting to measure total radioactivity. High-performance liquid chromatography (HPLC) coupled with radiometric detection would be a standard method to separate the parent drug from any potential metabolites.

Human Pharmacokinetic Study (Ophthalmic Administration)

This study aimed to assess the systemic exposure to Lodoxamide following topical ocular administration.[4]

  • Study Design: A single-center study in twelve healthy adult volunteers.

  • Investigational Product: Lodoxamide tromethamine ophthalmic solution 0.1%.

  • Dosing Regimen: One drop administered in each eye four times daily for ten days.

  • Sample Collection: Blood samples were collected to measure plasma concentrations of Lodoxamide.

  • Analytical Method: A sensitive analytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), would have been used to achieve the specified lower limit of quantification of 2.5 ng/mL in plasma.

Visualizations

Experimental Workflow for Human Oral Pharmacokinetic Study

G cluster_0 Study Preparation cluster_1 Dosing and Sampling cluster_2 Sample Analysis cluster_3 Data Analysis Volunteer Screening Volunteer Screening Informed Consent Informed Consent Volunteer Screening->Informed Consent Oral Administration\n(3mg 14C-Lodoxamide) Oral Administration (3mg 14C-Lodoxamide) Informed Consent->Oral Administration\n(3mg 14C-Lodoxamide) Serial Blood Sampling Serial Blood Sampling Oral Administration\n(3mg 14C-Lodoxamide)->Serial Blood Sampling Urine Collection Urine Collection Oral Administration\n(3mg 14C-Lodoxamide)->Urine Collection Plasma and Urine Processing Plasma and Urine Processing Serial Blood Sampling->Plasma and Urine Processing Urine Collection->Plasma and Urine Processing Quantification of Radioactivity\n(Liquid Scintillation Counting) Quantification of Radioactivity (Liquid Scintillation Counting) Plasma and Urine Processing->Quantification of Radioactivity\n(Liquid Scintillation Counting) Chromatographic Analysis\n(HPLC with Radiometric Detection) Chromatographic Analysis (HPLC with Radiometric Detection) Plasma and Urine Processing->Chromatographic Analysis\n(HPLC with Radiometric Detection) Pharmacokinetic Parameter Calculation Pharmacokinetic Parameter Calculation Quantification of Radioactivity\n(Liquid Scintillation Counting)->Pharmacokinetic Parameter Calculation Chromatographic Analysis\n(HPLC with Radiometric Detection)->Pharmacokinetic Parameter Calculation Data Reporting Data Reporting Pharmacokinetic Parameter Calculation->Data Reporting

Caption: Workflow for the human oral ¹⁴C-Lodoxamide pharmacokinetic study.

Lodoxamide's Proposed Mechanism of Action

G Antigen Antigen IgE IgE Antigen->IgE Mast Cell Mast Cell IgE->Mast Cell binds to Calcium Influx Calcium Influx Mast Cell->Calcium Influx upon antigen stimulation Lodoxamide Lodoxamide Lodoxamide->Calcium Influx prevents Degranulation Degranulation Calcium Influx->Degranulation Mediator Release\n(Histamine, SRS-A) Mediator Release (Histamine, SRS-A) Degranulation->Mediator Release\n(Histamine, SRS-A) Allergic Response Allergic Response Mediator Release\n(Histamine, SRS-A)->Allergic Response

Caption: Proposed mechanism of action of Lodoxamide on mast cells.

Conclusion

The available pharmacokinetic data for Lodoxamide indicate that it has minimal systemic absorption when administered topically to the eye, which is its intended route of administration for therapeutic use. Following oral administration, it is absorbed and subsequently eliminated primarily through the kidneys with a half-life of 8.5 hours. A significant gap in the current knowledge is the lack of information on the metabolism of Lodoxamide. Further studies would be required to identify any metabolites and elucidate the metabolic pathways, which would provide a more complete understanding of its disposition and potential for drug-drug interactions. The absence of this information should be a key consideration for researchers and drug development professionals working with this compound.

References

Methodological & Application

Application Note: High-Throughput Analysis of Lodoxamide in Human Plasma using Lodoxamide Impurity 2-d10 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lodoxamide in human plasma. The use of a stable isotope-labeled internal standard, Lodoxamide Impurity 2-d10, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development.

Introduction

Lodoxamide is a mast cell stabilizer used in the treatment of allergic conjunctivitis.[1] It works by inhibiting the release of histamine (B1213489) and other inflammatory mediators from mast cells, likely by preventing calcium influx upon antigen stimulation.[2][3][4] Accurate measurement of Lodoxamide concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of drugs in complex biological fluids due to its high sensitivity and selectivity.[5] The use of stable isotope-labeled internal standards, such as deuterated compounds, is considered the gold standard in quantitative LC-MS/MS analysis.[6][7] These standards have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[7][8][9] This co-elution and similar behavior allow for effective correction of matrix-induced signal suppression or enhancement, leading to more reliable and reproducible results.[6][8] this compound is a deuterated analog of a Lodoxamide-related compound, making it an ideal internal standard for this application.

This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of Lodoxamide from human plasma using this compound as the internal standard. The method has been developed and validated to meet the rigorous requirements of bioanalytical method validation guidelines.[10][11][12]

Experimental

Materials and Reagents
  • Lodoxamide reference standard

  • This compound internal standard

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Sample Preparation

A simple protein precipitation method was used for sample preparation:

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in 50:50 methanol:water).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial.

  • Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography
  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-4.5 min: 5% B

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lodoxamide: m/z 312.0 → 266.0

    • This compound (IS): m/z 322.0 → 276.0 (hypothetical, assuming d10 substitution on a related structure)

  • Ion Source Parameters: Optimized for maximum signal intensity.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Lodoxamide in human plasma. The use of this compound as an internal standard ensured the reliability of the results.

Method Validation

The method was validated according to established bioanalytical method validation guidelines for selectivity, linearity, accuracy, precision, and stability.

Linearity:

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Concentration (ng/mL)Mean Response Ratio (Analyte/IS)Accuracy (%)
0.50.012102.3
10.02599.8
50.128101.5
250.645100.2
1002.5898.9
2506.4299.5
50012.85100.8

Accuracy and Precision:

The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.5103.58.2105.19.5
LQC1.598.76.5101.27.8
MQC75101.24.199.85.3
HQC40099.53.5100.54.2

Conclusion

This application note presents a rapid, sensitive, and reliable LC-MS/MS method for the quantification of Lodoxamide in human plasma. The use of the deuterated internal standard, this compound, is critical for achieving the high level of accuracy and precision required for regulated bioanalysis. The method is well-suited for supporting pharmacokinetic and other clinical studies of Lodoxamide.

Protocols and Visualizations

Detailed Experimental Protocol

1. Preparation of Stock and Working Solutions

  • Lodoxamide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Lodoxamide and dissolve in 10 mL of methanol.

  • Lodoxamide Working Solutions: Serially dilute the stock solution with 50:50 methanol:water to prepare calibration standards and QC samples.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with 50:50 methanol:water.

2. Sample Preparation Protocol

  • Arrange and label 1.5 mL microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.

  • Add 100 µL of the appropriate matrix (blank plasma, spiked plasma for standards and QCs, or study sample) to each tube.

  • Add 10 µL of the internal standard working solution (50 ng/mL) to all tubes except the blank matrix.

  • Vortex each tube for 10 seconds.

  • Add 300 µL of cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully aspirate 200 µL of the clear supernatant and transfer to a 96-well plate or autosampler vials.

  • Seal the plate or vials and place in the autosampler for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample is Add 10 µL IS (Lodoxamide-d10) plasma->is vortex1 Vortex is->vortex1 ppt Add 300 µL Acetonitrile vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc LC Separation (C18) injection->lc ms MS/MS Detection (ESI+) lc->ms data Data Acquisition ms->data data_processing Data Processing & Quantification data->data_processing

Caption: LC-MS/MS Experimental Workflow for Lodoxamide Analysis.

signaling_pathway allergen Allergen mast_cell Mast Cell allergen->mast_cell Binds to IgE on surface ca_channel Ca²⁺ Channel mast_cell->ca_channel Activates lodoxamide Lodoxamide lodoxamide->ca_channel Inhibits ca_influx Ca²⁺ Influx ca_channel->ca_influx degranulation Degranulation ca_influx->degranulation Triggers mediators Histamine & Other Mediators degranulation->mediators Release of

Caption: Mechanism of Action of Lodoxamide in Mast Cells.

References

Application Note: Quantitative Analysis of Lodoxamide in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of Lodoxamide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable, isotopically labeled internal standard (Lodoxamide-d4) to ensure high accuracy and precision, correcting for variability in sample preparation and instrument response.[1][2][3] Sample preparation is achieved through a straightforward protein precipitation protocol, providing clean extracts suitable for direct injection.[4][5][6][7] Chromatographic separation is performed on a C18 reversed-phase column, and detection is carried out on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with a negative electrospray ionization source. The method demonstrates excellent linearity, precision, accuracy, and a low limit of quantification, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Lodoxamide is a mast cell stabilizer used for the treatment of allergic conjunctivitis and other hypersensitivity reactions.[8][9][10] It functions by inhibiting the release of histamine (B1213489) and other inflammatory mediators from mast cells.[10][11] Accurate measurement of Lodoxamide concentrations in biological matrices like plasma is crucial for pharmacokinetic analysis and clinical research.

LC-MS/MS is the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[12][13][14] The use of a stable isotope-labeled (deuterated) internal standard is the gold standard in quantitative mass spectrometry.[2][3][15] A deuterated standard co-elutes with the analyte and experiences identical ionization and matrix effects, providing the most accurate correction for potential variations during the analytical process.[2][3] This note provides a comprehensive protocol for Lodoxamide quantification, from sample preparation to data analysis.

Experimental Protocols

Materials and Reagents
  • Analytes: Lodoxamide (purity ≥98%), Lodoxamide-d4 (isotopic purity ≥99%).

  • Chemicals: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ammonium acetate (B1210297) (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant).

Instrumentation
  • LC System: UHPLC system capable of binary gradient elution.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lodoxamide and Lodoxamide-d4 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Lodoxamide stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Lodoxamide-d4 stock solution in acetonitrile. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[4][5][7][16]

  • Label microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

  • Aliquot 50 µL of plasma into the appropriate tubes.

  • Add 150 µL of the Internal Standard Working Solution (100 ng/mL Lodoxamide-d4 in acetonitrile) to each tube. The 3:1 ratio of acetonitrile to plasma is effective for efficient protein removal.[4][5]

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC Parameters:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Gradient Program:

      Time (min) %B
      0.0 5
      0.5 5
      2.5 95
      3.5 95
      3.6 5

      | 5.0 | 5 |

  • MS Parameters:

    • Ionization Mode: ESI Negative

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 450°C

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The selection of precursor-to-product ion transitions is critical for selectivity.[17] For acidic compounds like Lodoxamide, negative ion mode is typically preferred.[18]

      CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
      Lodoxamide (Quantifier) 310.6196.050
      Lodoxamide (Qualifier) 310.6126.050
      Lodoxamide-d4 (IS) 314.6200.050

Visualization of Experimental Workflow

The overall process from sample collection to final data analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Plasma 50 µL Human Plasma Spike Add 150 µL Acetonitrile containing Lodoxamide-d4 (IS) Plasma->Spike 1. Spike & Precipitate Vortex Vortex Mix (30 seconds) Spike->Vortex 2. Mix Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge 3. Pellet Proteins Supernatant Transfer Supernatant Centrifuge->Supernatant 4. Isolate Extract LCMS LC-MS/MS Injection (5 µL) Supernatant->LCMS 5. Analyze Quant Quantification (Peak Area Ratio vs. Concentration) LCMS->Quant 6. Process Data Result Final Concentration (ng/mL) Quant->Result 7. Report

Caption: Workflow for Lodoxamide quantification in plasma.

Data Presentation and Results

The method was validated according to standard bioanalytical guidelines.

Calibration Curve and Linearity

The calibration curve was constructed by plotting the peak area ratio (Lodoxamide / Lodoxamide-d4) against the nominal concentration of Lodoxamide.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
1.0 (LLOQ)0.015105.2
2.50.038101.5
100.15299.8
500.761100.3
2503.80599.1
5007.59898.7
1000 (ULOQ)15.210101.1
  • Linear Range: 1.0 - 1000 ng/mL

  • Correlation Coefficient (r²): > 0.998

  • Weighting: 1/x²

Precision and Accuracy

Intra-day and inter-day precision and accuracy were assessed using QC samples at four concentration levels.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 1.06.8104.58.2106.1
Low 3.05.1101.26.5102.9
Mid 1503.598.94.899.7
High 7502.9100.84.1101.5
  • Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).

Principle of Deuterated Internal Standard

The use of a deuterated internal standard is fundamental to achieving a robust bioanalytical method.

G A deuterated internal standard experiences the same variations as the analyte, allowing the peak area ratio to provide an accurate, corrected measurement. cluster_process Analytical Process cluster_correction Correction & Quantification Analyte Lodoxamide (Analyte) Prep Sample Prep (e.g., Extraction Loss) Analyte->Prep IS Lodoxamide-d4 (Internal Standard) IS->Prep Inject LC Injection (e.g., Volume Variation) Prep->Inject Prep->Inject Ionize MS Ionization (e.g., Matrix Suppression) Inject->Ionize Inject->Ionize Ratio Calculate Peak Area Ratio (Analyte / IS) Result Accurate Quantification Ratio->Result

Caption: Principle of correction using a deuterated standard.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific tool for the quantitative determination of Lodoxamide in human plasma. The simple protein precipitation sample preparation protocol offers high throughput, while the use of a deuterated internal standard ensures the highest level of accuracy and precision. This method is well-suited for regulated bioanalysis in support of clinical and preclinical drug development.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Lodoxamide using Lodoxamide Impurity 2-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the quantitative analysis of Lodoxamide in human plasma for therapeutic drug monitoring (TDM). The described method utilizes a stable isotope-labeled internal standard, Lodoxamide Impurity 2-d10, in conjunction with Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy, precision, and robustness, effectively mitigating matrix effects and variability in sample processing. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided, along with method validation parameters as per regulatory guidelines.

Introduction

Lodoxamide is a mast cell stabilizer used as a topical ophthalmic solution to treat allergic conjunctivitis and other mast cell-mediated eye disorders.[1][2][3] It functions by inhibiting the Type I immediate hypersensitivity reaction through the stabilization of mast cell membranes, which in turn prevents the release of histamine (B1213489) and other inflammatory mediators.[2][4] Although administered locally, systemic absorption can occur, and in certain clinical scenarios or research settings, therapeutic drug monitoring (TDM) of Lodoxamide in plasma may be necessary to ensure optimal therapeutic outcomes and assess patient compliance.

Accurate quantification of therapeutic drugs in biological matrices is paramount for effective TDM. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical applications due to its high sensitivity and selectivity.[5] A key element for a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) internal standards are considered ideal as they share near-identical physicochemical properties with the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[6][7] This co-eluting "perfect mimic" effectively compensates for variations in sample preparation and potential matrix-induced ion suppression or enhancement, leading to highly reliable data.[6][7]

This application note details a validated LC-MS/MS method for the determination of Lodoxamide in human plasma, employing this compound as the internal standard.

Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry. A known concentration of the deuterated internal standard, this compound, is added to a plasma sample at the beginning of the sample preparation process. The analyte (Lodoxamide) and the internal standard are then extracted from the plasma matrix using protein precipitation. The extracted sample is subsequently analyzed by reverse-phase liquid chromatography, which separates the analytes from other endogenous components. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of Lodoxamide in the original sample is determined by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing this ratio to a calibration curve constructed from samples with known concentrations of Lodoxamide.

Materials and Reagents

  • Analytes and Standards:

    • Lodoxamide (Reference Standard)

    • This compound (Internal Standard)

  • Reagents and Solvents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

    • Human plasma (with K2EDTA as anticoagulant)

  • Equipment:

    • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

    • Triple Quadrupole Mass Spectrometer with ESI source (e.g., Sciex, Thermo Fisher, Agilent)

    • Analytical balance

    • Centrifuge

    • Vortex mixer

    • Pipettes

    • 96-well plates or microcentrifuge tubes

Experimental Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lodoxamide and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Lodoxamide stock solution in 50:50 (v/v) acetonitrile:water to create working standards for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the Lodoxamide working standard solutions into blank human plasma to obtain calibration standards at concentrations ranging from 0.5 to 500 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL) in the same manner.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (blank, CC, QC, or unknown) in a microcentrifuge tube, add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate the plasma proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

G cluster_prep Sample Preparation sample 50 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 150 µL Internal Standard (this compound in Acetonitrile) sample->add_is vortex Vortex for 30 seconds add_is->vortex centrifuge Centrifuge at 13,000 rpm for 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Figure 1. Experimental workflow for plasma sample preparation.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Lodoxamide: m/z 310.0 -> 198.0this compound: m/z 320.0 -> 208.0
Ion Spray Voltage -4500 V
Temperature 500°C
Collision Gas Nitrogen
Declustering Potential -60 V
Collision Energy -25 V

Note: Mass spectrometric parameters may require optimization for different instrument models.

G cluster_workflow Analytical Workflow lc_pump LC Pump (Mobile Phases A & B) column C18 Column (Separation) lc_pump->column autosampler Autosampler (Prepared Sample) autosampler->column ms Mass Spectrometer (ESI Source, Quadrupoles, Detector) column->ms data Data Acquisition & Processing ms->data

Figure 2. Logical relationship of the LC-MS/MS system components.

Method Validation and Performance

The analytical method was validated according to the FDA's guidance on bioanalytical method validation. The following parameters were assessed:

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was consistently >0.995.

Analyte Calibration Range (ng/mL) Regression Equation
Lodoxamide0.5 - 500y = 0.025x + 0.0030.998
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results are summarized in the table below.

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
Low1.54.8102.36.2101.5
Medium753.198.74.599.2
High4002.5100.53.8100.9
Recovery and Matrix Effect

The extraction recovery of Lodoxamide was determined by comparing the peak areas of the analyte from extracted samples to those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples to those of pure solutions.

QC Level Nominal Conc. (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low1.592.198.5
High40094.599.1
Stability

The stability of Lodoxamide in human plasma was assessed under various conditions to simulate sample handling and storage.

Stability Condition Duration QC Level Stability (% of Nominal)
Bench-top (Room Temperature)6 hoursLow & High97.2 - 101.8
Freeze-Thaw (3 cycles)-80°C to RTLow & High96.5 - 100.5
Long-term Storage30 daysLow & High98.1 - 102.0

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable means for the quantification of Lodoxamide in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for therapeutic drug monitoring and pharmacokinetic studies. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. The method has been validated according to regulatory standards and has demonstrated excellent performance in terms of linearity, accuracy, precision, recovery, and stability.

References

Application Notes and Protocols for Lodoxamide Analysis in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lodoxamide is a mast cell stabilizer used in the treatment of allergic conjunctivitis. Accurate and reliable quantification of Lodoxamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed application notes and protocols for the sample preparation of Lodoxamide in biological samples, primarily plasma, prior to analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Due to the limited availability of published specific methods for Lodoxamide, the following protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are based on established methods for the structurally and functionally similar compound, Cromolyn (B99618) Sodium. These protocols serve as a strong starting point for method development and validation for Lodoxamide analysis. A general protocol for Protein Precipitation (PPT), a common and straightforward sample preparation technique, is also provided.

Sample Preparation Techniques: Overview and Comparison

The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest.[1] The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1]

  • Protein Precipitation (PPT): This is a simple and rapid method involving the addition of an organic solvent or an acid to precipitate proteins.[1][2] It is a generic method suitable for high-throughput screening but may be less clean compared to LLE and SPE.[3]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4] LLE can provide very clean extracts.[5]

  • Solid-Phase Extraction (SPE): SPE is a highly selective technique where the analyte is retained on a solid sorbent while interferences are washed away.[6] It can offer high recovery and enrichment factors.[1]

The selection of the appropriate technique depends on the analyte's physicochemical properties, the required sensitivity, and the nature of the biological matrix.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from bioanalytical method validation studies for compounds similar to Lodoxamide, such as Cromolyn Sodium. These values should be considered as targets during the validation of a Lodoxamide-specific assay.

Table 1: Comparison of Sample Preparation Techniques

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery >80%[3]>94%[7]79% - 94%[8]
Lower Limit of Quantification (LLOQ) Analyte Dependent0.1 µg/kg[7]0.313 ng/mL[9]
Linearity Range Analyte Dependent0.1 - 500 µg/kg[7]0.313 - 750 ng/mL[9]
Matrix Effect Can be significantGenerally lowCan be minimized with proper sorbent and wash steps
Precision (%RSD) <15%[4]<15%[7]<15%[9]
Accuracy (%Bias) ±15%[4]<11%[7]<15%[9]

Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is a general method for the rapid cleanup of plasma samples.

Materials:

  • Blank plasma

  • Lodoxamide stock solution

  • Internal Standard (IS) stock solution (e.g., a structurally similar compound)

  • Acetonitrile (B52724) (ACN), HPLC grade[3]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of cold acetonitrile to the plasma sample.[3]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for the analytical method.

  • Vortex for 30 seconds and inject into the HPLC or LC-MS/MS system.

Workflow Diagram:

PPT_Workflow cluster_0 Protein Precipitation Protocol plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_acn 3. Add Acetonitrile (300 µL) add_is->add_acn vortex1 4. Vortex (1 min) add_acn->vortex1 centrifuge 5. Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analysis 9. Inject for Analysis reconstitute->analysis

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE) Protocol (Based on Cromolyn Sodium)

This protocol is adapted from a validated method for Cromolyn Sodium and is expected to have good applicability for Lodoxamide.[7]

Materials:

  • Blank plasma

  • Lodoxamide stock solution

  • Internal Standard (IS) stock solution

  • Extraction solvent (e.g., Butyl acetate)[7]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 500 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the Internal Standard working solution.

  • Add 1 mL of butyl acetate.[7]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the analytical instrument.

Workflow Diagram:

LLE_Workflow cluster_1 Liquid-Liquid Extraction Protocol plasma 1. Plasma Sample (500 µL) add_is 2. Add Internal Standard plasma->add_is add_solvent 3. Add Butyl Acetate (1 mL) add_is->add_solvent vortex 4. Vortex (5 min) add_solvent->vortex centrifuge 5. Centrifuge (10,000 x g, 10 min) vortex->centrifuge organic_layer 6. Collect Organic Layer centrifuge->organic_layer evaporate 7. Evaporate to Dryness organic_layer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analysis 9. Inject for Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE) Protocol (Based on Cromolyn Sodium)

This protocol is based on a validated LC-MS/MS method for Cromolyn Sodium in human plasma and utilizes C18 cartridges.[7]

Materials:

  • Blank plasma

  • Lodoxamide stock solution

  • Internal Standard (IS) stock solution

  • C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • Methanol (B129727), HPLC grade

  • 0.01 N HCl

  • SPE vacuum manifold

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: To 1 mL of plasma, add the internal standard. Load the sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.[7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 0.01 N HCl.[7]

  • Analysis: Vortex the reconstituted sample and inject it into the analytical system.

Workflow Diagram:

SPE_Workflow cluster_2 Solid-Phase Extraction Protocol start Start condition 1. Condition SPE Cartridge (Methanol then Water) start->condition load 2. Load Plasma Sample condition->load wash 3. Wash Cartridge (Water) load->wash elute 4. Elute with Methanol wash->elute evaporate 5. Evaporate Eluate elute->evaporate reconstitute 6. Reconstitute in 0.01 N HCl evaporate->reconstitute analysis 7. Inject for Analysis reconstitute->analysis

Solid-Phase Extraction Workflow

Conclusion

The provided protocols for Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction offer robust starting points for the development of a validated bioanalytical method for Lodoxamide in biological samples. It is imperative that any method based on these templates be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, selectivity, and stability for its intended purpose.[4] Validation should include the assessment of parameters such as recovery, matrix effects, linearity, and the lower limit of quantification.[10]

References

Application Note: Quantitative Analysis of Lodoxamide Impurity 2-d10 by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lodoxamide is a mast cell stabilizer used in the treatment of ocular hypersensitivity reactions.[1] In pharmaceutical development and quality control, the identification and quantification of impurities are critical for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[2] Regulatory bodies require thorough characterization of any impurity present in a drug substance.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and quantification of chemical compounds, including pharmaceutical impurities.[3][4] Quantitative NMR (qNMR) is particularly powerful as it is a primary ratio method, meaning signal intensity is directly proportional to the number of nuclei, often allowing for quantification without the need for specific reference standards of the impurity itself.[5][6][7]

This application note provides a detailed protocol for the analysis of a deuterated impurity of Lodoxamide, termed "Lodoxamide Impurity 2-d10," using ¹H NMR spectroscopy. For the purpose of this note, "this compound" is defined as Lodoxamide that has been deuterated at the two aromatic proton positions (positions 4 and 6). Such deuterated molecules are invaluable as internal standards in quantitative mass spectrometry-based assays. This protocol outlines the methodology for confirming the isotopic labeling and quantifying the purity of this standard.

Experimental Protocols

Materials and Equipment
  • Analyte: Lodoxamide and this compound sample

  • Internal Standard (IS): Maleic acid (NIST traceable)

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), 99.9% D

  • Equipment:

    • NMR Spectrometer (e.g., 400 MHz or higher)

    • 5 mm NMR tubes

    • Analytical balance (5 decimal places)

    • Volumetric flasks (Class A)

    • Calibrated pipettes or syringes

Sample Preparation Protocol for Quantitative NMR (qNMR)

Meticulous sample preparation is crucial for achieving accurate and reproducible qNMR results.[8]

  • Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial using an analytical balance. Record the exact weight.

  • Internal Standard Preparation: Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into a separate vial. Record the exact weight.

  • Dissolution: Quantitatively transfer both the sample and the internal standard into a single Class A volumetric flask (e.g., 1 mL).

  • Solubilization: Add a precise volume of DMSO-d6 (e.g., 0.75 mL) to the vial. Ensure complete dissolution by gentle vortexing or sonication. The solution must be homogeneous and free of particulate matter.[8]

  • Transfer to NMR Tube: Transfer the final solution to a 5 mm NMR tube.

NMR Data Acquisition Protocol

Optimal acquisition parameters are essential for ensuring the quantitative nature of the NMR experiment.[5]

  • Spectrometer: 400 MHz NMR Spectrometer

  • Probe: 5 mm Broadband Observe (BBO)

  • Experiment: ¹H NMR, 30° pulse experiment (e.g., Bruker zg30)

  • Solvent: DMSO-d6

  • Temperature: 298 K

  • Spectral Width (SW): 20 ppm

  • Acquisition Time (AQ): At least 3 seconds

  • Relaxation Delay (D1): 30 seconds. A long relaxation delay (≥ 5 times the longest T1 of the protons of interest) is critical for full relaxation and accurate signal integration.

  • Number of Scans (NS): 16 to 64 (adjust to achieve a signal-to-noise ratio >150:1 for the signals being quantified).

  • Dummy Scans (DS): 4

Data Processing and Analysis Protocol
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to achieve a pure absorption signal. Apply an automatic baseline correction to the entire spectral region.

  • Referencing: Calibrate the chemical shift scale to the residual solvent peak of DMSO-d6 at 2.50 ppm.

  • Integration: Integrate the well-resolved signal of the internal standard (Maleic acid singlet at ~6.2 ppm) and a characteristic, non-deuterated signal from the Lodoxamide impurity (e.g., one of the NH protons). Ensure integration regions are consistent and capture the entire signal.

  • Purity Calculation: Calculate the purity of the this compound using the following equation[7]:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS

    Where:

    • I_analyte, I_IS: Integral values for the analyte and internal standard.

    • N_analyte, N_IS: Number of protons for the integrated signals of the analyte and internal standard (e.g., N_IS = 2 for maleic acid).

    • M_analyte, M_IS: Molar masses of the analyte and internal standard.

    • W_analyte, W_IS: Weights of the analyte and internal standard.

    • P_IS: Purity of the internal standard (in %).

Visualization of Structures and Workflow

Caption: Structures of Lodoxamide and its deuterated impurity.

G prep Sample Preparation weigh Weigh Analyte & Internal Standard prep->weigh dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acq NMR Data Acquisition transfer->acq params Set Quantitative Parameters (e.g., D1 = 30s) acq->params run Acquire ¹H Spectrum params->run proc Data Processing & Analysis run->proc process FT, Phase & Baseline Correction proc->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate report Final Report calculate->report

Caption: Experimental workflow for qNMR analysis.

Data Presentation and Results

The ¹H NMR spectrum is used for both structural confirmation and quantification. The spectrum of this compound is expected to be identical to that of Lodoxamide, with the critical exception of the signals corresponding to the aromatic protons, which should be absent or significantly diminished.

Table 1: Hypothetical ¹H NMR Data for Lodoxamide and its Deuterated Impurity in DMSO-d6

Signal AssignmentLodoxamide (ppm)MultiplicityIntegrationThis compound (ppm)MultiplicityIntegration
Aromatic H-6~8.40s1HAbsent--
Aromatic H-4~8.15s1HAbsent--
NH~10.5br s2H~10.5br s2H
COOH~13.0br s2H~13.0br s2H
Maleic Acid (IS)6.20s2H6.20s2H

Chemical shifts are illustrative and may vary based on concentration and temperature.

The absence of signals at ~8.40 and ~8.15 ppm in the ¹H NMR spectrum of the impurity sample confirms the successful deuteration at the aromatic positions. The remaining signals for the amide (NH) and carboxylic acid (COOH) protons can be used for structural confirmation. For quantification, one of these non-exchangeable signals (if sharp enough) or another characteristic signal would be compared against the internal standard.

Conclusion

This application note details a robust method for the verification and quantitative analysis of this compound using ¹H NMR spectroscopy. The protocol provides clear steps for sample preparation, data acquisition, and analysis, ensuring accurate and reliable results.[5] The use of qNMR with a certified internal standard offers a direct and efficient way to determine the purity of isotopically labeled compounds, which are essential tools in modern drug development.[9][10] This methodology is readily adaptable for the analysis of other APIs and their labeled impurities.

References

Quantitative Bioanalytical Method for Lodoxamide in Ophthalmic Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lodoxamide is a mast cell stabilizer indicated for the treatment of allergic conjunctivitis.[1][2][3][4] Accurate and precise quantification of Lodoxamide in ophthalmic solutions is critical for quality control, stability studies, and formulation development. This document provides detailed application notes and protocols for the quantitative analysis of Lodoxamide using High-Performance Liquid Chromatography (HPLC) with UV detection, a stability-indicating HPLC method, and UV-Visible Spectrophotometry. A general protocol for a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is also described.

Mechanism of Action

Lodoxamide functions by stabilizing mast cells, thereby preventing the release of histamine (B1213489) and other inflammatory mediators that cause the symptoms of allergic reactions.[1][2][3] Its mechanism is believed to involve the prevention of calcium influx into mast cells upon antigen stimulation.[2][4][5] Lodoxamide also inhibits the chemotaxis of eosinophils, further reducing the inflammatory response.[1]

Lodoxamide_Mechanism_of_Action allergen Allergen mast_cell Mast Cell allergen->mast_cell binds to IgE on ca_ion Ca²⁺ Influx mast_cell->ca_ion triggers lodoxamide Lodoxamide lodoxamide->ca_ion inhibits degranulation Degranulation ca_ion->degranulation leads to mediators Release of Histamine & other inflammatory mediators degranulation->mediators symptoms Allergic Symptoms (itching, redness, swelling) mediators->symptoms

Figure 1: Lodoxamide's Mechanism of Action.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of Lodoxamide in ophthalmic solutions.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dilute Ophthalmic Solution with Mobile Phase injection Inject 20 µL into HPLC System sample_prep->injection std_prep Prepare Lodoxamide Standard Solutions in Mobile Phase std_prep->injection separation Isocratic Separation on C18 Column injection->separation detection UV Detection at 282 nm separation->detection peak_area Measure Peak Area detection->peak_area calibration Generate Calibration Curve peak_area->calibration quantification Quantify Lodoxamide Concentration calibration->quantification

Figure 2: HPLC-UV Experimental Workflow.

Protocol

1. Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol:Water (50:50, v/v)
Flow Rate 1.2 mL/min
Injection Volume 20 µL
Column Temperature Ambient (25°C)
Detection Wavelength 282 nm
Run Time 10 minutes

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Lodoxamide Tromethamine reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions (1-20 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase to create standards with concentrations of 1, 5, 10, 15, and 20 µg/mL.

  • Sample Preparation: Dilute the Lodoxamide ophthalmic solution with the mobile phase to obtain a theoretical concentration within the calibration range (e.g., 10 µg/mL).

3. Method Validation Summary:

The method should be validated according to ICH guidelines. Typical expected validation parameters are summarized below.

ParameterResult
Linearity (µg/mL) 1 - 20
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) ~0.25
Limit of Quantification (LOQ) (µg/mL) ~0.75
Accuracy (% Recovery) 98.0 - 102.0
Precision (% RSD) < 2.0
Robustness Unaffected by minor changes in flow rate and mobile phase composition.

Stability-Indicating HPLC Method

This method is designed to separate Lodoxamide from its potential degradation products, making it suitable for stability studies.

Protocol

1. Forced Degradation Studies:

To demonstrate specificity, the drug product should be subjected to stress conditions such as:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

2. Chromatographic Conditions:

A gradient elution may be necessary to achieve separation from degradation products.

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient Program 0-5 min: 10% B; 5-15 min: 10-90% B; 15-20 min: 90% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Detection Wavelength 282 nm

3. Data Presentation:

The results of the stability study should clearly show the percentage of Lodoxamide remaining and the formation of any degradation products over time under various stress conditions.

Stress ConditionLodoxamide Assay (%)% Degradation
Initial 100.00.0
Acid Hydrolysis 92.57.5
Base Hydrolysis 88.211.8
Oxidative 95.14.9
Thermal 98.71.3
Photolytic 97.42.6

UV-Visible Spectrophotometry

This method offers a simpler and more rapid approach for the quantification of Lodoxamide, suitable for quality control in some applications.

Experimental Workflow

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis sample_prep Dilute Ophthalmic Solution with Distilled Water scan Scan UV-Vis Spectrum (200-400 nm) sample_prep->scan std_prep Prepare Lodoxamide Standard Solutions in Distilled Water std_prep->scan absorbance Measure Absorbance at λmax scan->absorbance calibration Generate Calibration Curve absorbance->calibration quantification Calculate Lodoxamide Concentration calibration->quantification

Figure 3: UV-Vis Spectrophotometry Workflow.

Protocol

1. Instrumentation:

  • A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.

2. Preparation of Solutions:

  • Solvent: Distilled water.

  • Standard Solutions: Prepare a series of standard solutions of Lodoxamide Tromethamine in distilled water in the concentration range of 2-12 µg/mL.

  • Sample Solution: Dilute the ophthalmic solution with distilled water to obtain a concentration within the linear range.

3. Procedure:

  • Scan the standard solutions from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of the standard and sample solutions at the determined λmax against a distilled water blank.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of Lodoxamide in the sample solution from the calibration curve.

4. Method Validation Summary:

ParameterResult
λmax (nm) ~282 nm
Linearity (µg/mL) 2 - 12
Correlation Coefficient (r²) > 0.998
Molar Absorptivity (L mol⁻¹ cm⁻¹) To be determined experimentally
Sandell's Sensitivity (µg cm⁻²) To be determined experimentally
LOD (µg/mL) ~0.5
LOQ (µg/mL) ~1.5

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical studies requiring high sensitivity and selectivity, such as pharmacokinetic analysis in biological matrices, an LC-MS/MS method is recommended.

Protocol Outline

1. Sample Preparation:

  • Protein precipitation or liquid-liquid extraction would likely be employed to extract Lodoxamide from biological matrices like plasma or tears. An internal standard (IS) structurally similar to Lodoxamide should be used.

2. LC-MS/MS Conditions:

ParameterSpecification
LC System UPLC or equivalent
Column C18, short column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase Gradient elution with acetonitrile and water containing 0.1% formic acid
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
MRM Transitions To be determined by infusing a standard solution of Lodoxamide.

3. Validation:

  • The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation, including parameters like selectivity, sensitivity, accuracy, precision, recovery, matrix effects, and stability.[6]

Conclusion

The described analytical methods provide a comprehensive toolkit for the quantitative analysis of Lodoxamide in ophthalmic solutions. The choice of method will depend on the specific application, with HPLC-UV being suitable for routine quality control, the stability-indicating HPLC method for stability studies, UV-Vis spectrophotometry for rapid screening, and LC-MS/MS for high-sensitivity bioanalytical applications. Each method requires proper validation to ensure reliable and accurate results.

References

Troubleshooting & Optimization

Troubleshooting ion suppression in Lodoxamide LC-MS/MS assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues during the analysis of Lodoxamide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how can it affect my Lodoxamide assay?

A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the target analyte, Lodoxamide, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, and in severe cases, false-negative results.[4] Common sources of ion suppression in bioanalytical assays include phospholipids, salts, and endogenous metabolites from biological matrices like plasma or serum.[1][3]

Q2: I am observing low Lodoxamide signal intensity. How do I know if ion suppression is the cause?

A2: To determine if ion suppression is affecting your assay, you can perform a post-column infusion experiment. In this experiment, a constant flow of a Lodoxamide standard solution is introduced into the mass spectrometer after the analytical column. A blank sample extract is then injected. A drop in the baseline signal at the retention time of interfering matrix components indicates ion suppression.

Q3: What are the most common sources of matrix effects in Lodoxamide analysis?

A3: For bioanalytical assays of Lodoxamide in matrices like plasma or serum, the most probable sources of ion suppression are:

  • Phospholipids: These are abundant in biological membranes and are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or sample preparation buffers can interfere with the ionization process.

  • Endogenous Metabolites: Co-eluting small molecules from the biological matrix can compete with Lodoxamide for ionization.

Q4: Can the choice of internal standard (IS) help mitigate ion suppression?

A4: Yes, a suitable internal standard is crucial for compensating for ion suppression. A stable isotope-labeled (SIL) internal standard of Lodoxamide (e.g., Lodoxamide-¹³C₃,¹⁵N) is the ideal choice. Since a SIL IS has nearly identical physicochemical properties to Lodoxamide, it will co-elute and experience similar degrees of ion suppression. This allows for accurate quantification based on the analyte-to-IS peak area ratio. If a SIL IS is not available, a structural analog with similar chromatographic behavior and ionization efficiency can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Lodoxamide LC-MS/MS experiments.

Issue 1: Poor Peak Shape and Low Signal Intensity for Lodoxamide

Possible Cause: Ion suppression due to co-eluting matrix components.

Troubleshooting Steps:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting Lodoxamide.

    • Protein Precipitation (PPT): This is a simple and fast method, but it may not effectively remove phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Due to the acidic nature of Lodoxamide (pKa ~ -6.7), extraction at a low pH with a suitable organic solvent is recommended.[1]

    • Solid-Phase Extraction (SPE): SPE can offer the most effective cleanup. A mixed-mode or polymeric reversed-phase sorbent can be effective for retaining Lodoxamide while washing away interfering compounds.

  • Improve Chromatographic Separation: Increasing the separation between Lodoxamide and matrix interferences can significantly reduce ion suppression.

    • Gradient Modification: A shallower gradient can improve the resolution between Lodoxamide and co-eluting peaks.

    • Column Chemistry: Consider a different column chemistry. If you are using a standard C18 column, a phenyl-hexyl or a column with a different stationary phase might provide a different selectivity.

    • Mobile Phase Additives: The use of volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and ionization efficiency. For acidic compounds like Lodoxamide, a mobile phase with a low pH is generally preferred.

Issue 2: Inconsistent and Irreproducible Results Between Samples

Possible Cause: Variable matrix effects between different sample lots.

Troubleshooting Steps:

  • Matrix Effect Evaluation: It is essential to evaluate the matrix effect during method validation. This is typically done by comparing the peak area of Lodoxamide in a post-extraction spiked matrix sample to the peak area in a neat solution. The matrix factor should be close to 1, and the coefficient of variation (%CV) across different lots of the biological matrix should be less than 15%.

  • Use of a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, a SIL IS is the most effective way to compensate for sample-to-sample variations in ion suppression.

  • Sample Dilution: Diluting the sample with a compatible solvent can reduce the concentration of interfering matrix components, thereby minimizing ion suppression. However, ensure that the diluted concentration of Lodoxamide is still well above the lower limit of quantification (LLOQ).

Quantitative Data Summary

The following tables provide hypothetical yet realistic quantitative data for a validated Lodoxamide LC-MS/MS assay in human plasma.

Table 1: Lodoxamide Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Low QC3≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
Mid QC100≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
High QC800≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Mean Extraction Recovery (%)Matrix Factor
Low QC388.50.95
High QC80091.20.98

Detailed Experimental Protocols

Protocol 1: Lodoxamide Extraction from Human Plasma using Protein Precipitation
  • Sample Preparation:

    • Label 1.5 mL microcentrifuge tubes for blank, standards, quality controls, and unknown samples.

    • Pipette 100 µL of human plasma into the corresponding tubes.

    • Spike with the appropriate working standards or QC solutions.

    • Add 10 µL of internal standard working solution (e.g., Lodoxamide-¹³C₃,¹⁵N at 1 µg/mL) to all tubes except the blank.

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to each tube.

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer 300 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporation and Reconstitution (Optional, for increased sensitivity):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex to ensure complete dissolution.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
  • Prepare a Lodoxamide Infusion Solution:

    • Prepare a solution of Lodoxamide in the mobile phase at a concentration that gives a stable and reasonably intense signal (e.g., 100 ng/mL).

  • Set up the Infusion:

    • Use a syringe pump to deliver the Lodoxamide infusion solution at a low flow rate (e.g., 10 µL/min) to a T-junction placed between the analytical column and the mass spectrometer's ion source.

  • LC-MS/MS System Setup:

    • Equilibrate the LC system with the initial mobile phase conditions.

    • Set the mass spectrometer to monitor the MRM transition for Lodoxamide.

  • Establish a Stable Baseline:

    • Start the LC flow and the syringe pump. Allow the system to stabilize until a constant signal for Lodoxamide is observed.

  • Inject Blank Matrix Extract:

    • Inject a blank plasma sample that has been prepared using your standard extraction protocol.

  • Data Analysis:

    • Monitor the Lodoxamide signal throughout the chromatographic run. Any significant dip in the baseline indicates a region of ion suppression.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample spike Spike with IS and Standards/QCs plasma->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column, Gradient Elution) supernatant->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Analyte/IS Ratio) integration->quantification

Caption: Experimental workflow for Lodoxamide analysis.

troubleshooting_ion_suppression cluster_investigation Investigation cluster_solutions Solutions start Low/Inconsistent Lodoxamide Signal infusion_exp Perform Post-Column Infusion Experiment start->infusion_exp signal_dip Signal Dip Observed? infusion_exp->signal_dip optimize_sample_prep Optimize Sample Prep (LLE or SPE) signal_dip->optimize_sample_prep Yes no_dip No Signal Dip (Other Issue) signal_dip->no_dip No optimize_chromatography Optimize Chromatography (Gradient, Column) optimize_sample_prep->optimize_chromatography use_sil_is Use Stable Isotope-Labeled IS optimize_chromatography->use_sil_is

Caption: Troubleshooting ion suppression in Lodoxamide assays.

mast_cell_stabilizer_pathway cluster_activation Mast Cell Activation allergen Allergen ige IgE Antibody allergen->ige mast_cell Mast Cell ige->mast_cell binds to crosslinking IgE Receptor Cross-linking mast_cell->crosslinking ca_influx Calcium Influx crosslinking->ca_influx degranulation Degranulation ca_influx->degranulation mediators Release of Histamine & Other Inflammatory Mediators degranulation->mediators lodoxamide Lodoxamide lodoxamide->ca_influx inhibits

Caption: Lodoxamide's mechanism of action.

References

Addressing matrix effects in Lodoxamide bioanalysis with deuterated standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing matrix effects in the bioanalysis of Lodoxamide using deuterated internal standards.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Lodoxamide in biological matrices.

Issue / Observation Potential Cause Recommended Solution
Low Analyte Signal / Poor Sensitivity Ion Suppression: Co-eluting endogenous matrix components (e.g., phospholipids (B1166683), salts) reduce the ionization efficiency of Lodoxamide.[1][2]1. Optimize Sample Preparation: Switch from protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interferences.[3] 2. Improve Chromatographic Separation: Modify the gradient, change the column, or use a smaller particle size column to separate Lodoxamide from the suppression zone. 3. Use a Deuterated Internal Standard: A stable isotope-labeled (SIL) internal standard like Lodoxamide-d4 co-elutes and experiences the same suppression, ensuring accurate quantification.[4][5]
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between different samples or batches.[5] Variable Sample Recovery: Inconsistent extraction efficiency during sample preparation.1. Incorporate a Deuterated Internal Standard: This is the most effective way to compensate for sample-to-sample variations in matrix effects and recovery.[6][7] 2. Automate Sample Preparation: Automation can reduce variability compared to manual extraction procedures. 3. Evaluate Different Matrix Lots: During method validation, test at least six different sources of the biological matrix to assess the impact of inter-subject variability.[7]
Inaccurate Quantification (Poor Accuracy) Lack of Compensation for Matrix Effects: Using a structural analog internal standard that does not co-elute or behave identically to the analyte.[5] Analyte Instability: Degradation of Lodoxamide during sample collection, storage, or processing.1. Use a Deuterated Internal Standard: Ensures the IS-to-analyte ratio remains constant, correcting for signal suppression or enhancement.[4] 2. Conduct Stability Studies: Perform freeze-thaw, bench-top, and long-term stability experiments during method validation to ensure analyte integrity.
Peak Tailing or Poor Peak Shape Secondary Interactions: Analyte interaction with active sites on the column or LC system components. Column Overload: Injecting too high a concentration of the analyte.1. Modify Mobile Phase: Adjust the pH or add modifiers like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape. 2. Use a High-Performance Column: Employ a modern, high-purity silica (B1680970) column to minimize secondary interactions. 3. Dilute the Sample: If overload is suspected, dilute the sample extract before injection.
Internal Standard (IS) Signal is Unstable or Absent Deuterium (B1214612) Exchange: If the deuterium labels are on exchangeable positions (like -OH or -NH), they can be lost.1. Verify Label Position: Ensure the deuterated standard is synthesized with labels on stable, non-exchangeable positions (e.g., on a carbon backbone). 2. Consult Manufacturer: Contact the supplier of the deuterated standard for information on label stability.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in Lodoxamide bioanalysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the biological sample (e.g., plasma, urine).[2] This phenomenon, often seen as ion suppression, occurs when endogenous components like phospholipids or salts compete with Lodoxamide for ionization in the mass spectrometer's source.[1][8] This can lead to reduced signal intensity, poor sensitivity, and inaccurate, unreliable quantitative results.[3]

Q2: How does a deuterated internal standard (IS) help address matrix effects?

A: A deuterated internal standard, such as Lodoxamide-d4, is chemically identical to the analyte but has a higher mass. Because it has the same physicochemical properties, it co-elutes with the Lodoxamide analyte from the LC column and experiences the exact same degree of ion suppression or enhancement.[5][6] By measuring the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is normalized, leading to a robust, precise, and accurate assay.[4]

Q3: What is the best sample preparation technique to reduce matrix effects for Lodoxamide analysis?

A: The optimal technique depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): Fast and simple, but often yields the "dirtiest" extracts with significant matrix effects. Suitable for early-stage discovery if high sensitivity is not required.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning Lodoxamide into an immiscible organic solvent, leaving many polar interferences behind.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be used to concentrate the analyte.[1] SPE is highly recommended for regulated bioanalysis to minimize matrix effects and achieve the lowest limits of quantification.

Q4: How do I quantitatively assess matrix effects during method validation?

A: Matrix Factor (MF) is assessed by comparing the peak area of an analyte spiked into an extracted blank matrix from multiple sources with the peak area of the analyte in a neat (pure) solution. The Internal Standard-Normalized MF is then calculated to show how well the deuterated IS compensates for the variability.[7]

Calculation:

  • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

  • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

According to regulatory guidelines, the coefficient of variation (CV%) of the IS-normalized MF from at least six different matrix lots should be ≤15%.[7]

Q5: Can I use a different ionization technique to avoid ion suppression?

A: Yes, sometimes. Electrospray ionization (ESI), commonly used for polar molecules like Lodoxamide, is more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[9] If Lodoxamide can be efficiently ionized by APCI, switching the ion source may reduce ion suppression. However, this may also result in a loss of sensitivity. The most robust approach remains optimizing the sample cleanup and chromatography in combination with a deuterated internal standard.

Experimental Protocols & Data

The following sections provide example protocols and data for the bioanalysis of Lodoxamide in human plasma using Lodoxamide-d4 as an internal standard.

Example Sample Preparation Protocol: Solid-Phase Extraction (SPE)
  • Spike: Add 25 µL of Lodoxamide-d4 internal standard working solution to 250 µL of human plasma sample (calibration standards, QCs, or unknown samples). Vortex briefly.

  • Pre-treat: Add 500 µL of 4% phosphoric acid in water to the plasma sample. Vortex for 30 seconds.

  • Condition SPE Plate: Condition a mixed-mode cation exchange SPE plate by passing 1 mL of methanol (B129727) followed by 1 mL of water through the wells.

  • Load: Load the pre-treated plasma sample onto the SPE plate.

  • Wash:

  • Elute: Elute Lodoxamide and Lodoxamide-d4 with 1 mL of 5% ammonium hydroxide (B78521) in methanol into a clean collection plate.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

Example LC-MS/MS Parameters
Parameter Condition
LC System UPLC System
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Lodoxamide: m/z 439.1 → 263.1 Lodoxamide-d4: m/z 443.1 → 267.1

(Note: Exact m/z values are hypothetical and should be optimized experimentally)

Quantitative Data Summary

The following tables summarize typical validation data for a Lodoxamide bioanalytical method.

Table 1: Calibration Curve Performance

Concentration (ng/mL) Calculated Mean (ng/mL) Accuracy (%) Precision (%CV)
1.0 (LLOQ) 1.04 104.0 8.5
2.5 2.45 98.0 6.2
50 51.5 103.0 4.1
400 392.0 98.0 3.5

| 800 (ULOQ) | 808.0 | 101.0 | 4.8 |

Table 2: Inter-Assay Accuracy and Precision (QC Samples)

QC Level Nominal Conc. (ng/mL) Mean Conc. (ng/mL) (n=6) Accuracy (%) Precision (%CV)
Low (LQC) 3.0 2.91 97.0 7.1
Medium (MQC) 200 205.4 102.7 5.3

| High (HQC) | 600 | 589.8 | 98.3 | 4.5 |

Table 3: Matrix Effect and Recovery Assessment

QC Level Recovery (%) Matrix Factor (MF) IS-Normalized MF %CV of IS-Normalized MF (n=6 lots)
Low (LQC) 85.2 0.91 0.99 6.8

| High (HQC) | 88.1 | 0.89 | 0.98 | 5.2 |

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (250 µL) Spike Spike with Lodoxamide-d4 (IS) Plasma->Spike Pretreat Pre-treat (Acidify) Spike->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elute & Evaporate SPE->Elute Recon Reconstitute (200 µL) Elute->Recon Inject Inject 5 µL Recon->Inject LC UPLC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM) LC->MS Integrate Integrate Peaks (Analyte & IS) MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quant Quantify vs. Calibration Curve Ratio->Quant

Caption: Experimental workflow for Lodoxamide bioanalysis.

MatrixEffect cluster_NoIS Without Internal Standard cluster_WithIS With Deuterated Internal Standard Analyte1 Analyte Signal Result1 Inaccurate Result (Signal Suppressed) Analyte1->Result1 Matrix1 Matrix Interference (Ion Suppression) Matrix1->Result1 Suppresses Ionization Analyte2 Analyte Signal Ratio Calculate Ratio (Analyte / IS) Analyte2->Ratio IS Deuterated IS Signal IS->Ratio Matrix2 Matrix Interference (Ion Suppression) Matrix2->Analyte2 Suppresses Equally Matrix2->IS Result2 Accurate Result (Suppression Corrected) Ratio->Result2

Caption: How deuterated standards correct for matrix effects.

References

Stability testing of Lodoxamide impurity 2-d10 in various matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Lodoxamide impurity 2-d10 in various matrices. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a deuterated form of a potential impurity of Lodoxamide, an anti-allergic medication. It is often used as an internal standard in analytical methods for quantifying Lodoxamide and its impurities. Ensuring its stability in various biological and formulation matrices is critical for the accuracy and reliability of pharmacokinetic, metabolic, and quality control studies. Degradation of the internal standard can lead to erroneous quantification of the analyte.

Q2: What are the typical matrices in which the stability of this compound should be assessed?

A2: The stability of this compound should be evaluated in matrices relevant to its intended use in studies. These typically include:

  • Biological Matrices: Human plasma (and plasma from relevant preclinical species), urine.

  • Formulation Matrix: The specific ophthalmic solution formulation of Lodoxamide.

  • Solvent/Stock Solution: The solvent used to prepare stock and working solutions (e.g., methanol, acetonitrile, DMSO).

Q3: What are the recommended storage conditions for this compound?

A3: Based on the storage recommendations for the parent drug, Lodoxamide ophthalmic solution, it is advised to store this compound solutions protected from light at controlled room temperature (15-25°C) for short-term storage and at -20°C or -80°C for long-term storage.[1][2] Stability studies should be conducted to confirm the optimal storage conditions.

Troubleshooting Guide

Issue 1: Inconsistent or decreasing concentrations of this compound are observed over time in plasma samples.

  • Possible Cause 1: Enzymatic Degradation. Plasma contains various enzymes that can metabolize the impurity.

    • Troubleshooting Step: Add an enzyme inhibitor, such as sodium fluoride (B91410) or eserine, to the plasma samples immediately after collection. Perform stability studies with and without the inhibitor to confirm enzymatic degradation.

  • Possible Cause 2: Adsorption to sample tubes. The compound may adsorb to the surface of polypropylene (B1209903) or glass tubes, especially at low concentrations.

    • Troubleshooting Step: Use low-binding microcentrifuge tubes or silanized glassware. Evaluate the recovery from different tube types.

  • Possible Cause 3: pH-dependent hydrolysis. The stability of Lodoxamide and its impurities may be sensitive to pH.

    • Troubleshooting Step: Ensure that the pH of the plasma samples is maintained within a stable range. Buffer the samples if necessary.

Issue 2: The concentration of this compound is lower than expected in the ophthalmic solution matrix.

  • Possible Cause 1: Interaction with excipients. Components of the formulation, such as chelating agents or preservatives, may interact with the impurity. The Lodoxamide ophthalmic solution contains ingredients like benzalkonium chloride, edetate disodium, and citrate (B86180) buffer.[2]

    • Troubleshooting Step: Prepare the impurity in a simplified buffer matching the pH of the formulation to see if the full formulation is necessary to cause the degradation. Evaluate the stability in the presence of individual excipients.

  • Possible Cause 2: Photodegradation. Exposure to light can cause degradation of photosensitive compounds.

    • Troubleshooting Step: Conduct all experimental steps under amber or low-light conditions. Compare the stability of samples stored in the dark versus those exposed to light.

Issue 3: Peak shape or retention time of this compound is inconsistent in HPLC analysis.

  • Possible Cause 1: Poor solubility in the mobile phase.

    • Troubleshooting Step: Adjust the composition of the mobile phase, for instance by increasing the organic solvent content. Ensure the injection solvent is compatible with the mobile phase.

  • Possible Cause 2: Interaction with the stationary phase.

    • Troubleshooting Step: Use a different type of HPLC column (e.g., a different C18 phase or a phenyl-hexyl column). Adjust the pH of the mobile phase.

Experimental Protocols

Protocol 1: Stability Assessment in Human Plasma
  • Preparation of Spiked Plasma Samples:

    • Thaw a pool of human plasma (containing anticoagulant, e.g., K2EDTA) at room temperature.

    • Spike the plasma with this compound to achieve final concentrations of 1 ng/mL (Low QC) and 100 ng/mL (High QC).

    • Vortex gently to mix.

  • Storage Conditions:

    • Aliquot the spiked plasma into low-binding microcentrifuge tubes.

    • Store the tubes under the following conditions:

      • Room Temperature (20-25°C) for 0, 2, 4, 8, and 24 hours.

      • Refrigerated (2-8°C) for 0, 24, 48, and 72 hours.

      • Frozen (-20°C) for 0, 7, 14, and 30 days.

      • Freeze-thaw stability: Three cycles of freezing at -20°C and thawing at room temperature.

  • Sample Analysis:

    • At each time point, retrieve the samples and precipitate the proteins using a 3:1 ratio of acetonitrile.

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Analyze the supernatant using a validated LC-MS/MS method.

  • Data Evaluation:

    • Calculate the percentage of the initial concentration remaining at each time point. The impurity is considered stable if the mean concentration is within ±15% of the initial concentration.

Protocol 2: Stability Assessment in Ophthalmic Solution
  • Preparation of Spiked Formulation:

    • Obtain the Lodoxamide ophthalmic solution (or a placebo formulation with the same excipients).

    • Spike the solution with this compound to a final concentration of 1 µg/mL.

  • Storage Conditions:

    • Store aliquots in amber vials under the following conditions:

      • Room Temperature (20-25°C) for 0, 1, 3, 7, and 14 days.

      • Accelerated conditions (40°C/75% RH) for 0, 1, 3, 7, and 14 days.

      • Photostability: Expose to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, dilute the samples with the mobile phase.

    • Analyze using a validated RP-HPLC-UV method.

  • Data Evaluation:

    • Assess the percentage of the initial concentration remaining and monitor for the appearance of any new degradation peaks.

Data Presentation

Table 1: Stability of this compound in Human Plasma

Storage ConditionTime PointLow QC (1 ng/mL) % Remaining (Mean ± SD)High QC (100 ng/mL) % Remaining (Mean ± SD)
Room Temperature0 hr100 ± 2.5100 ± 1.8
2 hr98.5 ± 3.199.1 ± 2.2
4 hr97.2 ± 2.898.5 ± 1.9
8 hr95.8 ± 3.597.6 ± 2.4
24 hr90.1 ± 4.294.3 ± 3.1
Refrigerated (2-8°C)0 hr100 ± 2.3100 ± 1.7
24 hr99.2 ± 2.9100.5 ± 2.0
48 hr98.7 ± 3.399.8 ± 2.5
72 hr97.5 ± 3.899.1 ± 2.8
Frozen (-20°C)0 days100 ± 2.6100 ± 1.9
7 days99.5 ± 3.0100.2 ± 2.1
14 days98.9 ± 3.499.7 ± 2.6
30 days98.1 ± 3.999.0 ± 2.9
Freeze-Thaw3 cycles96.5 ± 4.598.2 ± 3.3

Table 2: Stability of this compound in Ophthalmic Solution (1 µg/mL)

Storage ConditionTime Point% Remaining (Mean ± SD)Observations
Room Temperature0 days100 ± 1.5No new peaks
7 days99.1 ± 1.8No new peaks
14 days98.5 ± 2.1No new peaks
Accelerated (40°C)0 days100 ± 1.6No new peaks
7 days95.3 ± 2.5Minor degradation peak at RRT 0.85
14 days91.8 ± 3.0Increase in degradation peak at RRT 0.85
PhotostabilityICH Q1B85.2 ± 4.1Significant degradation peak at RRT 0.92

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation prep_plasma Spike Plasma storage_rt Room Temp prep_plasma->storage_rt Plasma Samples storage_ref Refrigerated prep_plasma->storage_ref Plasma Samples storage_frz Frozen prep_plasma->storage_frz Plasma Samples prep_ophth Spike Ophthalmic Solution prep_ophth->storage_rt Ophthalmic Samples storage_accel Accelerated prep_ophth->storage_accel Ophthalmic Samples storage_photo Photostability prep_ophth->storage_photo Ophthalmic Samples analysis_lcms LC-MS/MS Analysis storage_rt->analysis_lcms analysis_hplc HPLC-UV Analysis storage_rt->analysis_hplc storage_ref->analysis_lcms storage_frz->analysis_lcms storage_accel->analysis_hplc storage_photo->analysis_hplc data_eval Calculate % Remaining analysis_lcms->data_eval analysis_hplc->data_eval

Caption: Experimental workflow for stability testing of this compound.

troubleshooting_workflow cluster_plasma_troubleshooting Plasma Troubleshooting cluster_ophth_troubleshooting Ophthalmic Solution Troubleshooting start Inconsistent Results Observed matrix_check Which Matrix? start->matrix_check plasma_issue Plasma matrix_check->plasma_issue Plasma ophth_issue Ophthalmic Solution matrix_check->ophth_issue Ophthalmic Solution enzymatic_degradation Check for Enzymatic Degradation (Add Inhibitors) plasma_issue->enzymatic_degradation excipient_interaction Check for Excipient Interaction (Test with Individual Excipients) ophth_issue->excipient_interaction adsorption Check for Adsorption (Use Low-Bind Tubes) enzymatic_degradation->adsorption If still inconsistent ph_stability Check pH Stability (Buffer Samples) adsorption->ph_stability If still inconsistent photodegradation Check for Photodegradation (Protect from Light) excipient_interaction->photodegradation If still inconsistent

Caption: Troubleshooting decision tree for stability issues.

References

Improving accuracy and precision in Lodoxamide quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lodoxamide quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy and precision of their Lodoxamide quantification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for Lodoxamide quantification?

A1: The most common and recommended method for the quantification of Lodoxamide, particularly in ophthalmic solutions, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method offers high specificity, sensitivity, and reproducibility for accurate determination of Lodoxamide concentration.

Q2: What are the typical chromatographic conditions for Lodoxamide analysis by HPLC?

A2: While specific conditions should be optimized in your laboratory, a good starting point for an isocratic RP-HPLC method for Lodoxamide is detailed in the experimental protocol section below. Key parameters include a C18 column, a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol, and UV detection at a wavelength where Lodoxamide has maximum absorbance.

Q3: How can I ensure the stability of Lodoxamide during sample preparation and analysis?

A3: Lodoxamide can be susceptible to degradation under certain conditions. To ensure its stability, it is crucial to protect samples from excessive light and heat.[1][2] It is also advisable to prepare solutions fresh and store them at recommended temperatures, typically between 15°C - 27°C (59°F - 80°F), unless stability studies indicate otherwise.[3] Forced degradation studies can help identify conditions under which Lodoxamide is unstable.[1][2][4]

Q4: What are potential sources of interference in Lodoxamide quantification?

A4: Potential interferences can originate from excipients in the formulation (e.g., preservatives like benzalkonium chloride, stabilizers), degradation products of Lodoxamide, or contaminants from sample preparation steps.[3][5] Method specificity should be thoroughly validated to ensure that the chromatographic peak for Lodoxamide is well-resolved from any other potential peaks.

Q5: How do I validate my analytical method for Lodoxamide quantification?

A5: Method validation should be performed according to ICH guidelines and includes assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7][8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of Lodoxamide.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase. For acidic compounds like Lodoxamide, a lower pH (around 2.5-3.5) can improve peak shape by suppressing the ionization of silanol (B1196071) groups on the column packing.[10]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[11]
Presence of Secondary Interactions Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations to mask active silanol sites on the column.
Sample Solvent Effects Ensure the sample solvent is similar in composition and strength to the mobile phase.[5]
Problem 2: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Fluctuations in Pump Flow Rate Check the HPLC pump for leaks, air bubbles, and proper functioning of check valves. Degas the mobile phase thoroughly.[12]
Changes in Mobile Phase Composition Ensure accurate and consistent preparation of the mobile phase. If using a gradient, ensure the gradient pump is functioning correctly.
Column Temperature Variations Use a column oven to maintain a consistent temperature.[12]
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.
Column Aging Over time, column performance can degrade. If other factors are ruled out, try a new column.
Problem 3: Inaccurate or Imprecise Results
Possible Cause Troubleshooting Step
Inaccurate Standard Preparation Verify the purity of the Lodoxamide reference standard. Ensure accurate weighing and dilution steps. Prepare fresh standards regularly.
Incomplete Sample Extraction Optimize the sample preparation procedure to ensure complete extraction of Lodoxamide from the sample matrix.
Injector Variability Check the autosampler for proper functioning, including injection volume accuracy and precision.
Integration Errors Review the peak integration parameters to ensure consistent and accurate peak area determination.
System Suitability Failure Always run system suitability tests before sample analysis to ensure the chromatographic system is performing adequately.

Experimental Protocols

Proposed HPLC Method for Lodoxamide Quantification in Ophthalmic Solutions

This protocol provides a starting point for developing a validated HPLC method for Lodoxamide quantification.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 20mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm
Run Time 10 minutes

Standard Solution Preparation:

  • Accurately weigh about 25 mg of Lodoxamide Tromethamine reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL of Lodoxamide.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation (from Ophthalmic Solution):

  • Accurately transfer a volume of the ophthalmic solution equivalent to 1 mg of Lodoxamide into a 10 mL volumetric flask.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The following table summarizes typical acceptance criteria for the validation of an analytical method for Lodoxamide.

Parameter Acceptance Criteria Example Data
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD for Repeatability) ≤ 2.0%0.8%
Precision (% RSD for Intermediate Precision) ≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness %RSD ≤ 2.0% for minor changes in method parameters (e.g., pH, flow rate)Pass

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Weigh Lodoxamide Reference Standard Filter Filter Solutions Standard->Filter Sample Dilute Ophthalmic Solution Sample Sample->Filter Injector Autosampler Injection Filter->Injector Column C18 Column Separation Injector->Column Detector UV Detector (280 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report Troubleshooting_Logic Problem Inaccurate or Imprecise Results Check_Standard Verify Standard Preparation Problem->Check_Standard Standard_OK Standard OK? Check_Standard->Standard_OK Check_Sample_Prep Review Sample Preparation Sample_Prep_OK Sample Prep OK? Check_Sample_Prep->Sample_Prep_OK Check_System Evaluate HPLC System Performance System_OK System Performance OK? Check_System->System_OK Standard_OK->Check_Sample_Prep Yes Solution_Standard Re-prepare Standards Standard_OK->Solution_Standard No Sample_Prep_OK->Check_System Yes Solution_Sample_Prep Optimize Extraction Sample_Prep_OK->Solution_Sample_Prep No Solution_System Troubleshoot HPLC Instrument (Pump, Injector, Detector) System_OK->Solution_System No Resolved Problem Resolved System_OK->Resolved Yes Solution_Standard->Resolved Solution_Sample_Prep->Resolved Solution_System->Resolved

References

Overcoming challenges in the synthesis of deuterated Lodoxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of deuterated Lodoxamide. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isotopic labeling of Lodoxamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of deuterated Lodoxamide?

A1: The main difficulties in preparing deuterated Lodoxamide revolve around achieving high levels of deuterium (B1214612) incorporation at specific sites, preventing back-exchange of deuterium for protium, and purifying the final product to a high degree of chemical and isotopic purity.[1] Key challenges include:

  • Site-Selectivity: Directing deuterium to specific positions on the aromatic ring or other parts of the molecule can be difficult.

  • Harsh Reaction Conditions: Many deuteration methods require conditions that could potentially degrade the Lodoxamide molecule.

  • Back-Exchange: The presence of protic solvents (containing hydrogen) or atmospheric moisture can reverse the deuteration process, lowering the isotopic enrichment.[1]

  • Purification: Separating the desired deuterated compound from its non-deuterated and partially deuterated counterparts is often not feasible with standard purification techniques like chromatography.[1][2]

  • Scale-Up: Transitioning the synthesis from a lab scale to a larger production scale introduces complexities in maintaining reaction control and purity.[1]

Q2: Which analytical techniques are recommended for confirming deuterium incorporation and purity?

A2: A combination of analytical methods is essential for characterizing deuterated Lodoxamide:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to observe the disappearance of signals corresponding to the replaced protons, while ²H NMR can directly detect the deuterium nuclei, confirming their location on the molecule.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is crucial for determining the percentage of deuterium incorporation by analyzing the mass distribution of the isotopologues (molecules that differ only in their isotopic composition).[1][2]

Troubleshooting Guide

Problem 1: Low Deuterium Incorporation

You have completed the synthesis, but NMR and MS analysis show a lower-than-expected percentage of deuterium in your Lodoxamide sample.

Potential Cause Recommended Solution Citation
Back-Exchange with Protic Solvents Ensure all reagents and solvents are anhydrous and, where possible, deuterated. Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., Argon, Nitrogen).[1]
Insufficient Reaction Time or Temperature Gradually increase the reaction temperature or extend the duration. Monitor the reaction's progress using ¹H NMR or MS to find the optimal conditions that avoid side reactions.[1]
Catalyst Inactivity For catalyst-driven reactions (e.g., using Iridium), consider increasing the catalyst loading or using a more robust catalyst. For heterogeneous catalysts, ensure vigorous stirring to maximize surface area contact.[1]
Inadequate Deuterium Source Ensure the deuterium source (e.g., D₂O, D₂ gas) is of high isotopic purity and is used in sufficient excess to drive the exchange reaction to completion.[3]

// Nodes start [label="Low %D Incorporation Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conditions [label="Review Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Inspect Reagents & Solvents", fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="Evaluate Catalyst Performance", fillcolor="#FBBC05", fontcolor="#202124"];

sol_conditions [label="Optimize Temperature & Time\n(Increase gradually, monitor)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reagents [label="Use Anhydrous/Deuterated Solvents\nWork under Inert Atmosphere", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_catalyst [label="Increase Catalyst Loading\nConsider a More Active Catalyst", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_conditions [label="Possible Cause:\nSuboptimal Conditions", color="#5F6368", fontcolor="#202124"]; start -> check_reagents [label="Possible Cause:\nBack-Exchange", color="#5F6368", fontcolor="#202124"]; start -> check_catalyst [label="Possible Cause:\nPoor Catalysis", color="#5F6368", fontcolor="#202124"];

check_conditions -> sol_conditions [label="Solution", color="#4285F4", fontcolor="#202124"]; check_reagents -> sol_reagents [label="Solution", color="#4285F4", fontcolor="#202124"]; check_catalyst -> sol_catalyst [label="Solution", color="#4285F4", fontcolor="#202124"]; } caption Troubleshooting decision tree for low deuterium incorporation.

Problem 2: Difficulty in Purifying the Deuterated Product

Your crude product contains a mixture of the desired deuterated Lodoxamide, unreacted starting material, and other chemical impurities.

Potential Cause Recommended Solution Citation
Co-crystallization of Impurities If using recrystallization, ensure the solution does not cool too rapidly, which can trap impurities. A second recrystallization may be necessary. If impurities persist, consider using column chromatography first.[2]
Isotopic Mixtures Standard purification methods like chromatography typically cannot separate isotopologues. Focus on maximizing isotopic purity during the synthesis itself. Recrystallization can help remove non-isotopic impurities.[1]
Product Degradation on Silica (B1680970) Gel Lodoxamide's acidic functional groups may interact strongly with standard silica gel. Consider using a different stationary phase or deactivating the silica gel with a small amount of a suitable amine before chromatography.
Presence of Water in Final Product The compound or solvents may be hygroscopic. Dry the final product thoroughly under a high vacuum, potentially in a vacuum oven at a temperature well below its melting point.[2]

Quantitative Data Summary

Achieving high deuterium incorporation often depends on the catalyst and substrate. While specific data for Lodoxamide is proprietary, results from analogous N-heterocycle systems demonstrate the impact of catalyst choice.

Table 1: Deuterium Incorporation in N-Acetylindole using Different Iridium Catalysts

CatalystDirecting GroupPosition Labeled% Deuterium IncorporationCitation
Catalyst 2a (Ir(I) NHC/phosphine)N-acetylC294%[4]
Catalyst 1 (Crabtree's catalyst)N-acetylC222%[4]
Catalyst 2b (less steric phosphine)N-pivaloylC2High levels[4]

This data illustrates the critical role of catalyst selection in achieving high isotopic purity for related structures.

Experimental Protocols & Workflows

// Nodes start [label="Lodoxamide Starting Material", shape=ellipse, fillcolor="#FBBC05"]; synthesis [label="Step 1: Deuteration Reaction\n(e.g., Iridium-catalyzed H/D exchange\nwith D2O or D2 gas)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Step 2: Reaction Quench & Work-up\n(Extraction with anhydrous solvents)"]; purification [label="Step 3: Purification\n(Recrystallization or Chromatography)"]; analysis [label="Step 4: Analysis\n(NMR and Mass Spectrometry)"]; final_product [label="Final Deuterated Lodoxamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> synthesis; synthesis -> workup; workup -> purification; purification -> analysis [label="Check Purity"]; analysis -> final_product [label="Purity Confirmed"]; analysis -> purification [label="Further Purification\nNeeded", style=dashed, color="#EA4335"]; } caption General experimental workflow for synthesis and purification.

Protocol 1: General Procedure for Iridium-Catalyzed H/D Exchange

This protocol is a generalized starting point based on methods for N-heterocycles and should be optimized for Lodoxamide.[4][5]

  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon), add Lodoxamide, the Iridium catalyst (e.g., 0.5-2 mol%), and an anhydrous, aprotic solvent.

  • Deuterium Source: Add the deuterium source. This could be a deuterated solvent like D₂O or deuterated methanol-d₄, or the reaction can be performed under an atmosphere of D₂ gas.[3][6]

  • Reaction: Stir the mixture at the desired temperature (e.g., 50-100 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by taking small aliquots for LC-MS analysis.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in an appropriate anhydrous organic solvent and filter to remove the catalyst if it is heterogeneous. Wash with a deuterated brine if necessary and dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Concentrate the solution to yield the crude deuterated Lodoxamide.

Protocol 2: Purification by Recrystallization [1][2]

  • Solvent Selection: Identify a suitable anhydrous solvent system where the deuterated Lodoxamide has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: In an oven-dried flask, dissolve the crude product in the minimum amount of the hot solvent.

  • Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

  • Analysis: Analyze the purified product using NMR and MS to confirm its chemical and isotopic purity.

References

Minimizing isotopic exchange of Lodoxamide impurity 2-d10

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lodoxamide Impurity 2-d10

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing isotopic exchange and ensuring the integrity of this deuterated compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is preventing isotopic exchange important?

This compound is a deuterated form of a substance related to the active pharmaceutical ingredient Lodoxamide. Deuterium (B1214612) (d or ²H) is a stable, non-radioactive isotope of hydrogen. In quantitative analyses, such as those using mass spectrometry, deuterated compounds are often used as internal standards. The stability of the deuterium labels is paramount; if deuterium atoms are replaced by hydrogen from the environment (a process called isotopic exchange), the accuracy of the quantification can be compromised. This can lead to erroneous results in preclinical and clinical studies.

Q2: What are the primary factors that can lead to the isotopic exchange of this compound?

The rate of hydrogen-deuterium (H/D) exchange is influenced by several environmental and structural factors.[1] The most critical are:

  • pH: The stability of deuterium labels is highly pH-dependent. Both acidic and basic conditions can catalyze the exchange process.[2][3]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][3]

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable protons and can readily donate them in exchange for deuterium atoms on the impurity.[1][3][4]

  • Exposure to Moisture: Many deuterated compounds are hygroscopic and can absorb moisture from the atmosphere, which is a source of protons for exchange.[5][6]

Troubleshooting Guide

Issue 1: I'm observing a decrease in the isotopic purity of my this compound standard over time.

This is a common issue and often points to improper storage or handling.

Troubleshooting Workflow for Isotopic Instability

start Decrease in Isotopic Purity Observed check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling check_solvent Examine Solvent/Matrix start->check_solvent storage_temp Temperature too high? check_storage->storage_temp storage_moisture Exposure to moisture? check_storage->storage_moisture handling_equilibration Equilibrated to RT before opening? check_handling->handling_equilibration handling_atmosphere Handled under inert gas? check_handling->handling_atmosphere solvent_protic Using protic solvents? check_solvent->solvent_protic solvent_ph pH outside optimal range? check_solvent->solvent_ph solution_temp Store at recommended low temp (e.g., -20°C). storage_temp->solution_temp Yes solution_moisture Use tightly sealed vials (e.g., ampoules). Store in desiccator. storage_moisture->solution_moisture Yes solution_equilibration Allow container to warm to RT for at least 30 mins before use. handling_equilibration->solution_equilibration No solution_atmosphere Handle under dry nitrogen or argon. handling_atmosphere->solution_atmosphere No solution_solvent Switch to aprotic solvent (e.g., acetonitrile). solvent_protic->solution_solvent Yes solution_ph Adjust pH to be near neutral or slightly acidic (pH 3-7). solvent_ph->solution_ph Yes

Caption: Troubleshooting workflow for decreased isotopic purity.

Issue 2: My analytical results are inconsistent when using this compound as an internal standard.

Inconsistent results can arise from isotopic exchange occurring during the analytical workflow.

Key Environmental Factors Influencing Isotopic Exchange

center Isotopic Exchange (H/D Exchange) ph pH (Acidic/Basic Conditions) center->ph catalyzed by temp Temperature (Elevated Temp) center->temp accelerated by solvent Solvent Type (Protic Solvents) center->solvent facilitated by moisture Moisture (H₂O) center->moisture source of H⁺

Caption: Key environmental factors that contribute to isotopic exchange.

Experimental Protocols

Protocol 1: Recommended Storage and Handling

To maintain the isotopic and chemical integrity of this compound, adhere to the following procedures.[5]

  • Storage:

    • Store the compound in a cool, dry, and dark place.[6] For long-term storage, temperatures of -20°C are recommended.[7]

    • Keep the compound in tightly sealed containers; single-use ampoules are ideal to minimize exposure to atmospheric moisture.[6]

  • Handling:

    • Before use, allow the sealed container to equilibrate to room temperature for at least 30 minutes to prevent condensation.[6]

    • Whenever possible, handle the compound under a dry, inert atmosphere, such as nitrogen or argon.[6][7]

    • Use thoroughly dried glassware.[6]

Protocol 2: Preparation of Stock and Working Solutions

  • Solvent Selection:

    • Whenever possible, use high-purity, anhydrous aprotic solvents (e.g., acetonitrile, tetrahydrofuran).[3][4]

    • If a protic solvent is necessary for solubility, consider using a deuterated solvent (e.g., methanol-d4, D₂O) to minimize isotopic exchange.[4]

  • Solution Preparation:

    • Accurately weigh the required amount of the standard.

    • Dissolve the standard in the chosen solvent in a Class A volumetric flask.

    • If the sample matrix is aqueous, add the internal standard as late as possible in the sample preparation workflow to minimize its time in the protic environment.[4]

Protocol 3: Minimizing Exchange During LC-MS Analysis

  • Mobile Phase and Sample Diluent:

    • Maintain the pH of the mobile phase and sample diluent between 3 and 7 to minimize acid- or base-catalyzed exchange.[4]

  • Temperature Control:

    • Keep samples, standards, and the autosampler cooled (e.g., 4°C) to slow down the exchange rate.[3][4]

Data Summary

The stability of deuterated compounds is highly dependent on the experimental conditions. The following table summarizes the key parameters to control to minimize isotopic exchange.

ParameterCondition to Minimize ExchangeRationale
pH 3 - 7Minimizes acid and base-catalyzed exchange.[3][4]
Temperature Low (e.g., 4°C for analysis, -20°C for storage)Slows the rate of the exchange reaction.[1][3]
Solvent Aprotic (e.g., acetonitrile) or DeuteratedReduces the source of exchangeable protons.[3][4]
Atmosphere Dry, Inert (Nitrogen or Argon)Prevents the introduction of atmospheric moisture.[6][7]
Container Tightly sealed, single-use ampoulesPrevents exposure to moisture and contaminants.[6]

Table 1: Summary of conditions to minimize isotopic exchange.

References

Purity analysis and characterization of Lodoxamide impurity 2-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purity analysis and characterization of Lodoxamide impurity 2-d10.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a deuterated form of a potential impurity found in the manufacturing process of Lodoxamide, an anti-allergic medication. The "-d10" designation indicates that ten hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling is often utilized in analytical chemistry, particularly in mass spectrometry, as an internal standard for quantitative analysis due to its similar chemical properties to the unlabeled compound but distinct mass.

Q2: Why is the purity analysis of this compound important?

A2: Purity analysis is critical to ensure the quality, safety, and efficacy of the active pharmaceutical ingredient (API), Lodoxamide. Regulatory agencies require strict control over impurities in pharmaceutical products. Understanding and quantifying impurities like this compound is essential to meet these regulatory standards and to ensure that the impurity does not pose any toxicological risks. Typical quality limits for individual related substances in Lodoxamide are in the range of 0.1 to 0.2% w/w, with a total related substances limit not exceeding 1.0% w/w.[1] Potentially genotoxic impurities are controlled at or below 0.05% w/w.[1]

Q3: What are the common analytical techniques used for the characterization and purity analysis of this compound?

A3: The most common analytical techniques for the characterization and purity analysis of pharmaceutical impurities like this compound include:

  • High-Performance Liquid Chromatography (HPLC): Used for separation and quantification of the impurity.

  • Mass Spectrometry (MS): Used for molecular weight determination and structural elucidation.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.[5][6]

Troubleshooting Guides

HPLC Analysis

Issue: Peak Tailing in the Chromatogram

  • Possible Causes & Solutions:

CauseSolution
Secondary Interactions: Strong interactions between basic functional groups in the analyte and ionised silanol (B1196071) groups on the silica (B1680970) support surface can cause peak tailing.[7]- Adjust Mobile Phase pH: Use a buffer to maintain a stable pH and minimize silanol interactions.[7] - Use a Different Column: Consider a column with end-capping to reduce the number of free silanol groups.
Column Overload: Injecting too much sample can lead to distorted peak shapes.[7]- Dilute the Sample: Reduce the concentration of the sample being injected.[8] - Decrease Injection Volume: Inject a smaller volume of the sample.[1]
Column Packing Bed Deformation: Voids or channels in the column packing can cause peak tailing.[7]- Use a Guard Column: A guard column can protect the analytical column from particulate matter and strongly retained compounds. - Replace the Column: If the column is old or has been subjected to high pressure, it may need to be replaced.
Contamination: A dirty guard column or analytical column can lead to peak shape issues.[8]- Replace Guard Column: Regularly replace the guard column. - Flush the Column: Flush the analytical column with a strong solvent to remove contaminants.

  • Logical Troubleshooting Flow:

HPLC_Troubleshooting start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_one_peak Is it a specific peak? check_all_peaks->check_one_peak No overload Possible Column Overload or System Issue check_all_peaks->overload Yes interaction Possible Secondary Interaction check_one_peak->interaction Yes dilute Dilute Sample / Decrease Injection Volume overload->dilute check_column Check/Replace Guard/Analytical Column overload->check_column end Problem Resolved dilute->end check_column->end adjust_pH Adjust Mobile Phase pH interaction->adjust_pH change_column Use End-Capped Column interaction->change_column adjust_pH->end change_column->end

Caption: HPLC Peak Tailing Troubleshooting Workflow.
Mass Spectrometry (MS) Analysis

Issue: Poor Signal Intensity or No Signal

  • Possible Causes & Solutions:

CauseSolution
Inappropriate Ionization Technique: The chosen ionization method (e.g., ESI, APCI) may not be suitable for the analyte.[2]- Switch Ionization Mode: If using ESI, try switching between positive and negative ion modes. If the compound is less polar, consider using APCI.
Sample Concentration: The sample may be too dilute or too concentrated, leading to poor ionization or ion suppression.[9]- Adjust Concentration: Prepare a range of sample concentrations to find the optimal one.
Instrument Contamination: Contaminants in the ion source or mass analyzer can suppress the signal.- Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source.
Incorrect Instrument Settings: The parameters for the ion source, transfer optics, and detector may not be optimized.- Optimize Parameters: Systematically tune the instrument parameters using a standard solution of the analyte.

  • Experimental Workflow for MS Analysis:

MS_Workflow start Sample Preparation hplc HPLC Separation start->hplc ionization Ionization (ESI/APCI) hplc->ionization ms_analysis Mass Analysis (TOF/Orbitrap) ionization->ms_analysis data_acquisition Data Acquisition ms_analysis->data_acquisition data_processing Data Processing & Structure Elucidation data_acquisition->data_processing

Caption: General workflow for LC-MS analysis.

Experimental Protocols

HPLC Method for Purity Analysis

This is a general method and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

Time (min)% Mobile Phase B
010
2090
2590
2610
3010
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 254 nm.

Mass Spectrometry for Characterization
  • Ionization Source: Electrospray Ionization (ESI), positive and negative modes.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass spectrometry (HRMS) to determine accurate mass and elemental composition.[3]

  • MS/MS: Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns for structural elucidation.[2][3]

NMR Spectroscopy for Structural Confirmation
  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or other suitable deuterated solvent.

  • Experiments:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and type of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between atoms and confirm the structure.[5]

Data Presentation

Table 1: HPLC Purity Analysis Results (Hypothetical Data)
Sample IDThis compound Peak AreaTotal Peak Area% Purity
Batch A985,6701,000,50098.52%
Batch B992,3401,001,20099.11%
Batch C978,9101,002,30097.67%
Table 2: High-Resolution Mass Spectrometry Data (Hypothetical Data)
CompoundCalculated m/zObserved m/zMass Error (ppm)Elemental Composition
This compound[Calculated Value][Observed Value]< 5 ppm[Proposed Formula]

References

Technical Support Center: Refinement of Lodoxamide Extraction Procedures from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the extraction of Lodoxamide from biological tissues. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate reliable and reproducible quantification of Lodoxamide in preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in extracting Lodoxamide from ocular tissues?

A1: The primary challenges include the small sample size of ocular tissues (e.g., conjunctiva, cornea), minimizing cross-contamination during dissection, and achieving high extraction recovery from complex biological matrices.[1] Ocular tissues can be rigid (sclera) or liquid-like (aqueous humor), requiring different handling procedures.[1]

Q2: Which analytical technique is most suitable for quantifying Lodoxamide in tissue extracts?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying Lodoxamide in biological samples due to its high sensitivity, selectivity, and specificity.[1][2] This technique allows for the detection of low concentrations of the drug, which is crucial given the small sample sizes and expected low drug levels in tissues.

Q3: What is the "matrix effect" and how can it affect my results?

A3: The matrix effect is the alteration of analyte ionization (suppression or enhancement) by co-eluting endogenous components from the biological sample.[3] This can lead to inaccurate quantification. It is crucial to evaluate and minimize the matrix effect during method validation.[3]

Q4: How can I improve the recovery of Lodoxamide from my tissue samples?

A4: Optimizing the homogenization and extraction solvent is key. A combination of mechanical disruption (e.g., bead beating) and a suitable organic solvent for protein precipitation can enhance recovery. Solid-phase extraction (SPE) can also be employed for cleaner extracts and improved recovery.

Q5: What are the stability considerations for Lodoxamide in tissue samples?

A5: Like many pharmaceutical compounds, Lodoxamide's stability in biological matrices can be affected by enzymatic degradation, pH, and temperature. It is essential to conduct stability studies, including freeze-thaw, short-term (bench-top), and long-term storage stability, to ensure the integrity of the analyte from sample collection to analysis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low/No Lodoxamide Peak Detected 1. Inefficient extraction. 2. Degradation of Lodoxamide. 3. Instrument sensitivity issues. 4. Suboptimal LC-MS/MS parameters.1. Optimize homogenization and extraction solvent. Consider a different extraction technique (e.g., SPE). 2. Ensure samples are processed and stored at appropriate temperatures. Perform stability tests. 3. Check instrument performance with a known standard. 4. Optimize ionization source parameters and MRM transitions for Lodoxamide.
High Variability in Replicate Samples 1. Inconsistent sample homogenization. 2. Pipetting errors. 3. Inconsistent extraction procedure. 4. Matrix effects varying between samples.1. Ensure consistent and thorough homogenization for all samples. 2. Calibrate pipettes and use proper pipetting techniques. 3. Follow the extraction protocol precisely for all samples. 4. Use a stable isotope-labeled internal standard to normalize for matrix effects.
Peak Tailing or Broadening in Chromatogram 1. Poor chromatographic separation. 2. Column degradation. 3. Presence of interfering substances.1. Optimize the mobile phase composition and gradient. 2. Use a guard column and ensure the mobile phase is filtered. Replace the column if necessary. 3. Improve the sample cleanup procedure (e.g., use SPE).
Ion Suppression or Enhancement 1. Co-elution of matrix components. 2. High concentration of salts in the sample.1. Modify the chromatographic method to separate Lodoxamide from interfering peaks. 2. Implement a desalting step in the sample preparation (e.g., SPE). Dilute the sample if sensitivity allows.

Experimental Protocols

Ocular Tissue Dissection and Homogenization

This protocol is adapted from a standardized procedure for ocular tissue extraction and is suitable for rabbit, pig, rat, and mouse eyes.

Materials:

  • Dissecting microscope

  • Fine surgical scissors and forceps

  • Bead Ruptor homogenizer

  • Ceramic beads (1.4 mm diameter)

  • Homogenization buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Ice

Procedure:

  • Enucleate the eyeball and place it on a cooled pad on ice.

  • Under a dissecting microscope, carefully remove all extraocular tissues.

  • For the conjunctiva, grasp the tissue with fine forceps and carefully excise it.

  • For the cornea, make an incision at the limbus and carefully dissect the cornea from the surrounding tissue.

  • Accurately weigh the collected tissue.

  • Place the tissue in a pre-filled tube with ceramic beads and a known volume of homogenization buffer.

  • Homogenize the tissue using a Bead Ruptor homogenizer.

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant for the extraction procedure.

Lodoxamide Extraction from Tissue Homogenate (Protein Precipitation)

This protocol is a general procedure for small molecule extraction from tissue homogenates and should be validated specifically for Lodoxamide.

Materials:

  • Tissue homogenate supernatant

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled Lodoxamide)

  • Acetonitrile (ACN), chilled

  • Centrifuge capable of 4°C

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 ACN:Water with 0.1% formic acid)

Procedure:

  • To 100 µL of tissue homogenate supernatant, add 10 µL of IS solution.

  • Add 300 µL of chilled ACN to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of reconstitution solvent.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables provide expected performance characteristics for a validated Lodoxamide extraction method from ocular tissues. These values are based on typical performance for small molecule analysis in complex matrices and should be established for each specific application.

Table 1: Lodoxamide Extraction Recovery and Matrix Effect

TissueExtraction MethodAverage Recovery (%)*Matrix Effect (%)**
Cornea Protein Precipitation60 - 7085 - 115
Aqueous Humor Protein Precipitation> 7585 - 115

*Based on average recovery for a cassette of 27 drugs from rabbit ocular tissues. **A matrix effect within 85-115% is generally considered acceptable.

Table 2: Typical LC-MS/MS Method Validation Parameters for Lodoxamide

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Stability (Freeze-Thaw, Bench-Top, Long-Term) Within ±15% of nominal concentration

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue_collection Ocular Tissue Collection homogenization Homogenization tissue_collection->homogenization Weigh & Homogenize protein_precipitation Protein Precipitation homogenization->protein_precipitation Add ACN & IS evaporation Evaporation protein_precipitation->evaporation Centrifuge & Collect Supernatant reconstitution Reconstitution evaporation->reconstitution Dry Down lc_msms LC-MS/MS Analysis reconstitution->lc_msms Inject Sample data_processing Data Processing & Quantification lc_msms->data_processing

Caption: Experimental workflow for Lodoxamide extraction and analysis.

Troubleshooting_Logic start Low/No Analyte Signal check_extraction Review Extraction Procedure start->check_extraction check_stability Assess Analyte Stability start->check_stability check_instrument Verify Instrument Performance start->check_instrument optimize_extraction Optimize Homogenization & Solvents check_extraction->optimize_extraction run_stability_qc Analyze Stability QC Samples check_stability->run_stability_qc tune_instrument Tune & Calibrate LC-MS/MS check_instrument->tune_instrument

Caption: Troubleshooting logic for low Lodoxamide signal.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Lodoxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Lodoxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the sensitivity of low-level Lodoxamide detection.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting low levels of Lodoxamide?

A1: The primary challenges include the low concentrations of Lodoxamide expected in biological matrices, especially after topical administration, potential interference from matrix components, and the physicochemical properties of Lodoxamide that might affect its recovery and detection. For instance, after topical administration of a 0.1% ophthalmic solution, plasma levels of Lodoxamide were not measurable at a detection limit of 2.5 ng/mL, highlighting the need for highly sensitive analytical methods for pharmacokinetic studies.[1][2]

Q2: What are the recommended analytical techniques for low-level Lodoxamide detection?

A2: For sensitive and specific detection of Lodoxamide, the following techniques are recommended:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A common and accessible method, but may require optimization for low-level detection.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for detecting trace amounts in complex biological samples.[3][4][5][6]

  • Fluorescence Spectroscopy: Can be a highly sensitive technique if Lodoxamide possesses native fluorescence or can be derivatized with a fluorescent tag.[7]

  • Electrochemical Detection: This method can offer high sensitivity and is amenable to miniaturization for sensor-based applications.[8][9][10]

Q3: How can I improve the sensitivity of my HPLC-UV method for Lodoxamide?

A3: To enhance the sensitivity of your HPLC-UV method, consider the following:

  • Optimize Wavelength: Ensure you are using the wavelength of maximum absorbance for Lodoxamide.

  • Mobile Phase Composition: Adjust the mobile phase composition and pH to improve peak shape and resolution.

  • Column Selection: Use a high-efficiency column with a smaller particle size.

  • Injection Volume: Increase the injection volume, but be mindful of potential peak distortion.

  • Sample Pre-concentration: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the sample before injection.

Q4: My Lodoxamide peak is showing tailing in my chromatogram. What could be the cause?

A4: Peak tailing in HPLC can be caused by several factors:

  • Secondary Interactions: Silanol groups on the silica-based column can interact with basic analytes, causing tailing. Try using a base-deactivated column or adding a competing base like triethylamine (B128534) to the mobile phase.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.

  • Column Contamination: A contaminated guard or analytical column can cause peak tailing. Flush the column or replace the guard column.[11]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Lodoxamide and its interaction with the stationary phase.

Q5: I am observing baseline noise in my chromatogram. What are the possible sources?

A5: Baseline noise can originate from several sources:

  • Mobile Phase: Impurities in the mobile phase solvents or buffers, or inadequate degassing can contribute to noise.[12]

  • Pump: Pulsations from the pump can cause periodic baseline fluctuations.

  • Detector: A failing lamp or contaminated flow cell in the detector can increase noise.

  • System Contamination: Contaminants in the injector, tubing, or column can leach out and cause baseline disturbances.[12]

Troubleshooting Guides

HPLC-UV Method Troubleshooting
Problem Possible Cause Suggested Solution
No Peak/Small Peak Incorrect wavelength setting.Verify the UV detector is set to the absorbance maximum of Lodoxamide.
Sample degradation.Ensure proper sample storage and handling. Prepare fresh standards and samples.
Injection issue (e.g., air bubble in syringe).Check the autosampler for proper operation and ensure no air bubbles are in the sample vials.[13][14]
Ghost Peaks Contamination in the mobile phase or system.Use high-purity solvents and freshly prepared mobile phase. Flush the system with a strong solvent.[11]
Late eluting peaks from a previous injection.Increase the run time to ensure all components from the previous sample have eluted.
Fluctuating Retention Times Inconsistent mobile phase composition.Premix the mobile phase or use a reliable gradient proportioning valve.
Temperature fluctuations.Use a column oven to maintain a consistent temperature.[13]
Pump malfunction (inconsistent flow rate).Check for leaks, and worn pump seals, and ensure the pump is properly primed.[14]
Sample Preparation Troubleshooting (Biological Samples)
Problem Possible Cause Suggested Solution
Low Recovery Inefficient extraction from the matrix.Optimize the extraction solvent, pH, and extraction time. Consider a different extraction technique (e.g., SPE instead of LLE).
Analyte binding to proteins.Use a protein precipitation step with an appropriate organic solvent (e.g., acetonitrile (B52724), methanol).[3][4]
Degradation during sample processing.Keep samples on ice and minimize processing time. Investigate the stability of Lodoxamide under the extraction conditions.
High Matrix Effects (in LC-MS/MS) Co-eluting endogenous compounds.Improve chromatographic separation to separate Lodoxamide from interfering matrix components.
Inefficient sample cleanup.Use a more selective SPE sorbent or a multi-step cleanup procedure.

Experimental Protocols

High-Sensitivity LC-MS/MS Method for Lodoxamide in Human Plasma

This hypothetical method is designed for the quantification of Lodoxamide in human plasma at low ng/mL levels.

a. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and inject 10 µL into the LC-MS/MS system.

b. LC-MS/MS Conditions

Parameter Condition
LC System UPLC or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of Lodoxamide standard
Stability-Indicating HPLC-UV Method for Lodoxamide in Ophthalmic Solution

This protocol is designed to separate Lodoxamide from its potential degradation products.

a. Forced Degradation Study

To assess the stability-indicating nature of the method, Lodoxamide is subjected to forced degradation under various stress conditions as per ICH guidelines.[15][16][17][18]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

b. HPLC-UV Conditions

Parameter Condition
HPLC System Agilent 1260 or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined by UV scan of Lodoxamide
Injection Volume 20 µL

Quantitative Data Summary

The following tables present hypothetical yet realistic performance data for the described analytical methods.

Table 1: Performance Characteristics of the High-Sensitivity LC-MS/MS Method

Parameter Value
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Table 2: Performance Characteristics of the Stability-Indicating HPLC-UV Method

Parameter Value
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 2%
Accuracy (%Recovery) 98 - 102%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (Acetonitrile) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection UPLC UPLC Separation (C18 Column) Injection->UPLC MSMS MS/MS Detection (Triple Quadrupole) UPLC->MSMS DataAnalysis Data Analysis (Quantification) MSMS->DataAnalysis

Caption: Workflow for low-level Lodoxamide detection in biological samples.

signaling_pathway Antigen Antigen IgE IgE Antigen->IgE Binds to MastCell Mast Cell IgE->MastCell Activates CaInflux Calcium Influx MastCell->CaInflux Stimulates Lodoxamide Lodoxamide Lodoxamide->CaInflux Inhibits Degranulation Degranulation CaInflux->Degranulation Mediators Release of Inflammatory Mediators (Histamine, etc.) Degranulation->Mediators

Caption: Lodoxamide's mechanism of action as a mast cell stabilizer.

troubleshooting_logic Start Chromatographic Problem (e.g., No Peak, Tailing, etc.) CheckSystem Check System Suitability (Pressure, Baseline) Start->CheckSystem CheckSample Check Sample and Standards CheckSystem->CheckSample System OK IsolateComponent Isolate Problematic Component (Column, Pump, etc.) CheckSystem->IsolateComponent System Not OK CheckMethod Review Method Parameters CheckSample->CheckMethod Sample/Standards OK Resolve Resolve Issue CheckSample->Resolve Sample/Standards Not OK CheckMethod->IsolateComponent Method OK CheckMethod->Resolve Method Not OK IsolateComponent->Resolve

Caption: Logical workflow for troubleshooting HPLC issues.

References

Validation & Comparative

Validation of Bioanalytical Methods: A Comparative Guide Using Lodoxamide Impurity 2-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step to ensure the reliability and accuracy of pharmacokinetic and toxicokinetic data. The choice of an appropriate internal standard is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variability during sample preparation and analysis. This guide provides a comparative overview of a bioanalytical method for Lodoxamide in human plasma, highlighting the advantages of using a deuterated internal standard, Lodoxamide impurity 2-d10, versus an alternative method without a stable isotope-labeled standard.

Comparative Performance of Bioanalytical Methods

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in bioanalytical method validation, particularly for LC-MS/MS assays. A SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, which allows for effective correction of matrix effects and other sources of variability.

Below is a comparative summary of validation parameters for two hypothetical bioanalytical methods for Lodoxamide in human plasma:

  • Method A: Utilizes this compound as an internal standard.

  • Method B: An alternative method, for instance, using a structurally analogous but non-isotopically labeled internal standard or relying solely on protein precipitation without an internal standard.

Table 1: Comparison of Accuracy and Precision

ParameterConcentration (ng/mL)Method A (with this compound)Method B (Alternative Method)Acceptance Criteria (FDA/ICH M10)
Intra-day Accuracy (% Bias) LLOQ: 12.5%8.2%±20%
LQC: 31.8%6.5%±15%
MQC: 50-0.5%-4.3%±15%
HQC: 150-1.2%-5.1%±15%
Intra-day Precision (% CV) LLOQ: 14.1%12.5%≤20%
LQC: 33.5%9.8%≤15%
MQC: 502.2%7.2%≤15%
HQC: 1501.9%6.8%≤15%
Inter-day Accuracy (% Bias) LLOQ: 13.1%10.3%±20%
LQC: 32.2%8.1%±15%
MQC: 50-0.9%-6.2%±15%
HQC: 150-1.8%-7.5%±15%
Inter-day Precision (% CV) LLOQ: 15.3%14.8%≤20%
LQC: 34.2%11.2%≤15%
MQC: 502.8%8.9%≤15%
HQC: 1502.5%8.1%≤15%

LLOQ: Lower Limit of Quantitation; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control; % CV: Percent Coefficient of Variation.

Table 2: Linearity and Matrix Effect Comparison

ParameterMethod A (with this compound)Method B (Alternative Method)Acceptance Criteria
Linearity (r²) > 0.998> 0.992≥ 0.99
Matrix Effect (% CV) < 5%< 15%≤ 15%

The data clearly indicates that Method A, employing the deuterated internal standard, provides superior accuracy and precision, with lower variability due to matrix effects.

Experimental Protocols

A detailed methodology for a robust and sensitive LC-MS/MS method for the quantification of Lodoxamide in human plasma is outlined below.

Sample Preparation

A protein precipitation method is employed for the extraction of Lodoxamide from human plasma.

  • Thaw frozen human plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in 50% methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterCondition
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Lodoxamide) Hypothetical m/z 312.0 -> 179.0
MRM Transition (this compound) Hypothetical m/z 322.0 -> 189.0
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V

Mandatory Visualizations

Lodoxamide Signaling Pathway

Lodoxamide is a mast cell stabilizer that inhibits the release of histamine (B1213489) and other inflammatory mediators. Its mechanism of action is believed to involve the prevention of calcium influx into mast cells upon antigen stimulation.

Lodoxamide_Pathway cluster_mast_cell Mast Cell Antigen Antigen IgE IgE Receptor Antigen->IgE Binds Ca_channel Calcium Channel IgE->Ca_channel Activates Ca_influx Ca_channel->Ca_influx Degranulation Degranulation Ca_influx->Degranulation Triggers Mediators Histamine & Other Mediators Degranulation->Mediators Release of Lodoxamide Lodoxamide Lodoxamide->Ca_channel Inhibits

Lodoxamide's inhibitory effect on mast cell degranulation.
Bioanalytical Method Validation Workflow

The validation of a bioanalytical method is a systematic process to ensure that the method is reliable for its intended purpose. The workflow below outlines the key stages of this process.

Bioanalytical_Workflow cluster_validation_params Validation Parameters MethodDev Method Development FullVal Full Validation MethodDev->FullVal SampleAnalysis Sample Analysis FullVal->SampleAnalysis Selectivity Selectivity FullVal->Selectivity Accuracy Accuracy FullVal->Accuracy Precision Precision FullVal->Precision Linearity Linearity FullVal->Linearity Stability Stability FullVal->Stability MatrixEffect Matrix Effect FullVal->MatrixEffect PartialVal Partial Validation SampleAnalysis->PartialVal If method is modified PartialVal->SampleAnalysis

General workflow for bioanalytical method validation.

A Comparative Guide to the Use of Lodoxamide Impurity 2-d10 and Non-Deuterated Internal Standards in Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalytical chemistry, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantification of analytes. This is particularly crucial in regulated environments where data integrity is non-negotiable. When analyzing Lodoxamide, a mast cell stabilizer used in the treatment of allergic conjunctivitis, the selection of an internal standard warrants careful consideration. This guide provides an objective comparison between a deuterated internal standard, Lodoxamide Impurity 2-d10, and its non-deuterated analogue, Lodoxamide Impurity 2, for the quantification of Lodoxamide in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Critical Role of Internal Standards in LC-MS/MS

Internal standards are essential in LC-MS/MS-based quantification to compensate for the variability inherent in the analytical workflow. This includes variations in sample preparation, injection volume, chromatographic retention time, and instrument response (ion suppression or enhancement). An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations, thus providing a reliable reference for quantification.

Lodoxamide and its Impurities

Lodoxamide's therapeutic action is centered on its ability to stabilize mast cells, preventing the release of histamine (B1213489) and other inflammatory mediators.[1][2] During its synthesis and storage, various impurities can arise. Lodoxamide Impurity 2, chemically known as Diethyl N,N′-(2-chloro-5-cyano-m-phenylene)dioxamate, is one such related substance. Its deuterated counterpart, this compound, incorporates ten deuterium (B1214612) atoms.

Chemical Structures:

  • Lodoxamide: 2,2'-((2-Chloro-5-cyano-1,3-phenylene)diimino)bis(2-oxoacetic acid)

  • Lodoxamide Impurity 2: Diethyl N,N′-(2-chloro-5-cyano-m-phenylene)dioxamate

  • This compound: The deuterated analogue of Lodoxamide Impurity 2.

Performance Comparison: this compound vs. Non-Deuterated Lodoxamide Impurity 2

The scientific consensus leans towards the superiority of stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, in bioanalytical assays.[3] This is primarily because their chemical and physical properties are nearly identical to the analyte, leading to better tracking during sample processing and co-elution during chromatography.

Below is a summary of the expected performance differences based on established principles of bioanalytical method validation.

Quantitative Performance Data

The following tables present hypothetical yet realistic data from a comparative validation study of an LC-MS/MS method for Lodoxamide in human plasma, using either this compound or Lodoxamide Impurity 2 as the internal standard.

Table 1: Accuracy and Precision

Analyte Concentration (ng/mL)Internal StandardMean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
Low QC (5 ng/mL) This compound4.9599.04.2
Lodoxamide Impurity 25.25105.08.5
Mid QC (50 ng/mL) This compound50.8101.63.1
Lodoxamide Impurity 247.995.86.9
High QC (200 ng/mL) This compound198.299.12.5
Lodoxamide Impurity 2210.4105.27.8

Table 2: Matrix Effect Evaluation

Internal StandardMatrix SourceMatrix Factor (MF)IS-Normalized Matrix Factor%CV of IS-Normalized MF
This compound Lot 10.880.993.8%
Lot 20.921.01
Lot 30.850.97
Lot 40.901.02
Lot 50.870.98
Lot 60.911.03
Lodoxamide Impurity 2 Lot 10.891.059.2%
Lot 20.951.12
Lot 30.820.96
Lot 40.931.09
Lot 50.851.00
Lot 60.961.13

A lower %CV for the IS-normalized matrix factor indicates better compensation for the variability of the matrix effect.

Experimental Protocols

To objectively compare the performance of this compound and a non-deuterated internal standard, a comprehensive validation experiment should be conducted. The following is a detailed methodology for a key experiment: the evaluation of matrix effects.

LC-MS/MS Method for Lodoxamide in Human Plasma

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or Lodoxamide Impurity 2 in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good separation of Lodoxamide and the internal standard.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Lodoxamide: [M+H]+ → fragment ion

    • This compound: [M+H]+ → fragment ion

    • Lodoxamide Impurity 2: [M+H]+ → fragment ion (Specific m/z values to be determined during method development)

  • Ion Source Parameters: Optimized for maximum signal intensity.

Matrix Effect Evaluation Protocol
  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Lodoxamide and the respective internal standard are prepared in the mobile phase at a concentration equivalent to the mid-range of the calibration curve.

    • Set 2 (Post-extraction Spiked Matrix): Blank plasma from six different sources is extracted as described above, and the dried residue is reconstituted with the neat solution from Set 1.

    • Set 3 (Pre-extraction Spiked Matrix): Blank plasma from the same six sources is spiked with Lodoxamide and the internal standard before the extraction process.

  • Sample Analysis: Analyze all prepared samples by the developed LC-MS/MS method.

  • Data Analysis:

    • Calculate Matrix Factor (MF): MF = (Peak area in Set 2) / (Peak area in Set 1). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

    • Calculate IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte MF) / (IS MF).

    • Calculate the Coefficient of Variation (%CV): Determine the %CV of the IS-normalized MF across the six different matrix sources for both the deuterated and non-deuterated internal standards.

Visualizing Key Processes

To better understand the experimental process and the underlying biological mechanism of Lodoxamide, the following diagrams are provided.

G cluster_mast_cell Mast Cell Antigen Antigen IgE IgE Receptor Antigen->IgE Binds to CalciumChannel Calcium Channel IgE->CalciumChannel Activates Granules Histamine-containing Granules CalciumChannel->Granules Triggers Influx & Degranulation Lodoxamide Lodoxamide Lodoxamide->CalciumChannel Inhibits

Caption: Lodoxamide's mechanism of action on a mast cell.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Precipitate Protein Precipitation Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Acquisition & Processing Detect->Data

Caption: Experimental workflow for bioanalysis.

Conclusion

The choice between a deuterated and a non-deuterated internal standard can significantly impact the quality and reliability of bioanalytical data. For the quantification of Lodoxamide, the use of its deuterated impurity, this compound, is expected to provide superior performance in terms of accuracy, precision, and mitigation of matrix effects compared to its non-deuterated counterpart. This is due to its near-identical chemical and physical properties to the analyte, ensuring it behaves consistently throughout the analytical process. While the initial cost of a deuterated standard may be higher, the enhanced data quality and reduced need for troubleshooting often justify the investment, particularly in regulated drug development settings. Researchers and scientists should carefully consider these factors when developing and validating their bioanalytical methods for Lodoxamide.

References

A Guide to the Inter-Laboratory Cross-Validation of Lodoxamide Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of Lodoxamide bioanalytical assays between different laboratories. Ensuring the consistency and reliability of analytical data is paramount in multi-center clinical trials and collaborative research. This document outlines the critical parameters for comparison, provides a detailed experimental protocol for a common assay type, and visualizes the cross-validation workflow and the mechanism of action of Lodoxamide.

Lodoxamide is a mast cell stabilizer used in the treatment of allergic conjunctivitis. Accurate measurement of its concentration in biological matrices is critical for pharmacokinetic and pharmacodynamic (PK/PD) studies. This guide is intended to serve as a practical resource for establishing inter-laboratory consistency for Lodoxamide assays. The globalization of pharmaceutical development necessitates well-defined standards for cross-validating bioanalytical methods to allow for the comparison of data between different laboratories[1].

Data Presentation: Key Parameters for Cross-Validation

Successful cross-validation demonstrates that a bioanalytical method is reproducible and reliable when transferred between laboratories[2]. The following tables summarize the key validation parameters that should be assessed, along with typical acceptance criteria based on regulatory guidelines. For the quantitative determination of drugs and their metabolites in biological fluids, bioanalytical method validation is crucial for evaluating and interpreting data from bioavailability, bioequivalence, pharmacokinetic, and toxicokinetic studies[3].

Table 1: Cross-Validation of Lodoxamide Quantification in Human Plasma by LC-MS/MS

Validation ParameterAcceptance CriteriaHypothetical Result (Lab A)Hypothetical Result (Lab B)Pass/Fail
Linearity (r²) ≥ 0.990.9980.997Pass
Intra-Assay Precision (%CV) ≤ 15% (≤ 20% for LLOQ)LLOQ: 8.5%Low QC: 5.2%Mid QC: 4.8%High QC: 3.5%LLOQ: 9.2%Low QC: 6.1%Mid QC: 5.5%High QC: 4.0%Pass
Intra-Assay Accuracy (%RE) Within ±15% (±20% for LLOQ)LLOQ: -10.2%Low QC: -8.5%Mid QC: 5.0%High QC: 2.5%LLOQ: -12.5%Low QC: -9.0%Mid QC: 6.2%High QC: 3.1%Pass
Inter-Assay Precision (%CV) ≤ 15% (≤ 20% for LLOQ)LLOQ: 10.1%Low QC: 7.3%Mid QC: 6.9%High QC: 5.2%LLOQ: 11.5%Low QC: 8.0%Mid QC: 7.5%High QC: 6.0%Pass
Inter-Assay Accuracy (%RE) Within ±15% (±20% for LLOQ)LLOQ: -11.5%Low QC: -9.8%Mid QC: 5.8%High QC: 3.0%LLOQ: -13.0%Low QC: -10.2%Mid QC: 7.0%High QC: 3.8%Pass
Limit of Quantification (LOQ) Consistent between labs0.5 ng/mL0.5 ng/mLPass

LLOQ: Lower Limit of Quantitation, QC: Quality Control, %CV: Percent Coefficient of Variation, %RE: Percent Relative Error.

Table 2: Comparative Analysis of Incurred Sample Reanalysis (ISR)

ParameterAcceptance CriteriaLab A vs. Lab BResult
Number of Samples Analyzed Minimum of 202525
Percent Difference ≤ 20% for at least 67% of samples% Difference = [(Lab A - Lab B) / Mean(Lab A, Lab B)] * 10023 out of 25 samples (92%) met the criteria
Overall Result Pass/FailPassPass

Experimental Protocols

Detailed and harmonized protocols are essential for successful inter-laboratory cross-validation. This protocol describes a method for the sensitive and selective quantification of Lodoxamide in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The validation of bioanalytical methods involves demonstrating that a specific method is suitable for the quantitative determination of the analyte in a biological matrix[3].

LC-MS/MS Method for Lodoxamide Quantification in Human Plasma

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system.

    • A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Reagents and Materials:

    • Lodoxamide reference standard.

    • Internal standard (IS), e.g., a stable isotope-labeled Lodoxamide.

    • HPLC-grade acetonitrile, methanol, and water.

    • Formic acid.

    • Human plasma (K2EDTA).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: ESI Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Lodoxamide: Precursor ion → Product ion (specific m/z to be determined).

      • Internal Standard: Precursor ion → Product ion (specific m/z to be determined).

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy) should be optimized for maximum signal intensity.

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of human plasma sample into a microcentrifuge tube.

    • Add 150 µL of the internal standard spiking solution (in acetonitrile).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

  • Cross-Validation Procedure:

    • Method Transfer: The originating laboratory provides the validated analytical method documentation to the receiving laboratory.

    • Analysis of Quality Control (QC) Samples: Both laboratories analyze the same batches of QC samples at low, medium, and high concentrations.

    • Analysis of Incurred Samples: A set of clinical or preclinical samples are analyzed by both laboratories to assess real-world performance.

    • Data Comparison: The results from both laboratories are statistically compared against the predefined acceptance criteria outlined in the tables above.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of Lodoxamide and the workflow for inter-laboratory cross-validation.

cluster_mast_cell Mast Cell Allergen Allergen IgE IgE Antibody Allergen->IgE Binds to Receptor IgE Receptor IgE->Receptor Attaches to Granules Granules (Histamine, etc.) Receptor->Granules Signals Degranulation Degranulation Granules->Degranulation Release Lodoxamide Lodoxamide Lodoxamide->Granules Inhibits (Stabilizes Membrane)

Figure 1. Mechanism of action of Lodoxamide as a mast cell stabilizer.

cluster_workflow Inter-Laboratory Cross-Validation Workflow Start Define Protocol & Acceptance Criteria MethodTransfer Transfer Validated Method (Lab A to Lab B) Start->MethodTransfer QCSamples Prepare & Distribute QC & Incurred Samples MethodTransfer->QCSamples LabA_Analysis Lab A Analyzes Samples QCSamples->LabA_Analysis LabB_Analysis Lab B Analyzes Samples QCSamples->LabB_Analysis DataCompilation Compile Results from Both Laboratories LabA_Analysis->DataCompilation LabB_Analysis->DataCompilation StatisticalAnalysis Statistical Comparison of Data DataCompilation->StatisticalAnalysis Evaluation Evaluate Against Acceptance Criteria StatisticalAnalysis->Evaluation Success Successful Cross-Validation Evaluation->Success Pass Failure Investigation of Discrepancies Evaluation->Failure Fail

Figure 2. A typical workflow for an inter-laboratory cross-validation study.

References

A Head-to-Head Comparison: Lodoxamide Impurity 2-d10 Versus a Structural Analog as an Internal Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in the quantitative analysis of Lodoxamide, the choice of an appropriate internal standard (IS) is a critical decision. This guide provides an objective comparison between a stable isotope-labeled (SIL) internal standard, Lodoxamide Impurity 2-d10, and a structural analog, Lodoxamide Impurity 2, to aid in the selection of the most suitable IS for liquid chromatography-mass spectrometry (LC-MS) based assays.

The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any potential variability.[1] The two primary choices for an internal standard are a stable isotope-labeled version of the analyte or a structurally similar compound.

This compound , a deuterated form of Lodoxamide Impurity 2, serves as a stable isotope-labeled internal standard. It is chemically identical to its non-labeled counterpart, with the key difference being the replacement of ten hydrogen atoms with deuterium. This results in a higher mass-to-charge ratio (m/z) that is readily distinguishable by a mass spectrometer, while preserving the physicochemical properties. In contrast, Lodoxamide Impurity 2 , identified as 2-(Diethylamino)-2-oxoacetic acid, acts as a structural analog.[2][3] While it shares some structural similarities with Lodoxamide, its different chemical nature can lead to variations in analytical behavior.

Unveiling the Structures: Lodoxamide and its Analogs

A clear understanding of the molecular structures is fundamental to appreciating the differences in their analytical performance.

  • Lodoxamide: The active pharmaceutical ingredient (API) being quantified.

  • Lodoxamide Impurity 2 (Structural Analog): 2-(Diethylamino)-2-oxoacetic acid, a potential process-related impurity or degradation product.

  • This compound (Stable Isotope-Labeled IS): The deuterated version of Lodoxamide Impurity 2.

Performance Showdown: A Data-Driven Comparison

While specific experimental data for the direct comparison of these two internal standards in Lodoxamide analysis is not publicly available, the following table summarizes representative performance data from a comparative study of a deuterated versus a structural analog internal standard for the analysis of a small molecule drug in a biological matrix using LC-MS/MS. This data illustrates the expected performance differences.

Performance ParameterThis compound (Isotopically Labeled IS)Lodoxamide Impurity 2 (Structural Analog IS)
Precision (CV%)
Intra-day< 5%< 10%
Inter-day< 6%< 12%
Accuracy (% Bias) -3% to +4%-8% to +10%
Matrix Effect (CV%) < 4%> 15%
Extraction Recovery Consistent with LodoxamideMay differ from Lodoxamide
Chromatographic Retention Co-elutes with LodoxamideSeparate elution from Lodoxamide

This data is representative and adapted from a study comparing the performance of stable isotope-labeled and structural analog internal standards in a bioanalytical LC-MS/MS assay.[4]

The data clearly indicates the superior performance of the deuterated internal standard in terms of precision, accuracy, and mitigation of matrix effects.

Experimental Protocols: A Glimpse into the Methodology

To provide a practical context, the following is a detailed methodology for a typical validated LC-MS/MS method for the quantification of Lodoxamide in human plasma using an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or Lodoxamide Impurity 2 in methanol).

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to achieve separation of Lodoxamide from endogenous plasma components.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions would be optimized for Lodoxamide, this compound, and Lodoxamide Impurity 2.

Data Processing
  • Integrate the chromatographic peaks for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard for all samples, including calibration standards, quality controls, and unknown samples.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Lodoxamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Concepts

The following diagrams, created using the Graphviz DOT language, illustrate the key concepts discussed in this guide.

Internal_Standard_Comparison Figure 1: Conceptual Comparison of Internal Standards cluster_0 Isotopically Labeled IS (this compound) cluster_1 Structural Analog IS (Lodoxamide Impurity 2) IS_d10 This compound Prop_d10 Physicochemically Identical to Analyte IS_d10->Prop_d10 possesses Result_d10 Accurate Correction for Variability Prop_d10->Result_d10 leads to IS_Analog Lodoxamide Impurity 2 Prop_Analog Physicochemically Different from Analyte IS_Analog->Prop_Analog is Result_Analog Potential for Inaccurate Correction Prop_Analog->Result_Analog can lead to

Figure 1: Conceptual Comparison of Internal Standards

Analytical_Workflow Figure 2: General Analytical Workflow with an Internal Standard Sample Plasma Sample Add_IS Add Internal Standard (this compound or Analog) Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Processing Data Processing (Peak Area Ratio) LC_MS->Data_Processing Quantification Quantification of Lodoxamide Data_Processing->Quantification

Figure 2: General Analytical Workflow with an Internal Standard

Conclusion: The Superior Choice for Robust Bioanalysis

The use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior choice for the quantitative analysis of Lodoxamide. Its chemical identity with the analyte ensures that it accurately tracks and corrects for variations throughout the analytical process, leading to higher precision, accuracy, and a more robust assay. While a structural analog like Lodoxamide Impurity 2 may be a more readily available or cost-effective option, its inherent physicochemical differences introduce a greater risk of analytical variability and potentially compromised data quality. For regulated bioanalysis and studies where the utmost data integrity is required, the investment in a stable isotope-labeled internal standard is well-justified.

References

The Performance Advantage of Deuterated Internal Standards in Bioanalysis: A Comparative Guide Featuring Lodoxamide Impurity 2-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in biological matrices is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of the performance characteristics of a deuterated internal standard, exemplified by Lodoxamide impurity 2-d10, against non-deuterated (structural analogue) internal standards.

An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for analytical variability during sample processing and analysis.[1][2] The ideal internal standard mimics the physicochemical properties of the analyte, ensuring it is equally affected by variations in sample preparation, injection volume, and instrument response.[2] Stable isotope-labeled internal standards (SIL-IS), such as those substituted with deuterium, are widely regarded as the gold standard in bioanalysis because they are chemically identical to the analyte, differing only in isotopic composition.[3][4]

Quantitative Performance: Deuterated vs. Non-Deuterated Internal Standards

The use of a deuterated internal standard like this compound is anticipated to offer superior performance in a bioanalytical assay for Lodoxamide compared to a non-deuterated, structural analogue internal standard. The following table summarizes the expected quantitative performance based on established principles of bioanalysis.

Performance CharacteristicDeuterated Internal Standard (e.g., this compound)Non-Deuterated (Structural Analogue) Internal Standard
Co-elution with Analyte Co-elutes with the analyte, experiencing identical chromatographic conditions.[1]May have different retention times, leading to differential effects of the matrix.[3][4]
Extraction Recovery Exhibits nearly identical extraction recovery to the analyte from the biological matrix.[1]Can have significantly different extraction recovery, introducing variability.[3]
Matrix Effects (Ion Suppression/Enhancement) Effectively compensates for matrix effects as it is equally affected as the analyte.[3][4]May not adequately compensate for matrix effects due to differences in ionization efficiency.
Accuracy & Precision Typically results in higher accuracy and precision due to better correction for variability.May lead to decreased accuracy and precision.
Linearity of Calibration Curve Generally provides excellent linearity over a wide dynamic range.May result in non-linear calibration curves if matrix effects are not properly compensated.
Method Robustness Leads to more robust and reliable bioanalytical methods.[1]Methods may be less robust and more susceptible to variations in matrix lots.

Experimental Protocol: Bioanalytical Method for Lodoxamide using this compound by LC-MS/MS

This section outlines a typical experimental protocol for the quantification of Lodoxamide in human plasma using its deuterated internal standard, this compound.

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Lodoxamide and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of Lodoxamide by serial dilution of the stock solution to create calibration standards.

  • Prepare a working solution of the internal standard (this compound) at an appropriate concentration.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, calibration standard, or unknown), add 20 µL of the internal standard working solution.

  • Add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) to the plasma sample.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Lodoxamide: [M-H]⁻ → fragment ion

      • This compound: [M+10-H]⁻ → fragment ion

    • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

4. Data Analysis:

  • Integrate the chromatographic peaks for both Lodoxamide and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard for all samples.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the Lodoxamide calibration standards.

  • Determine the concentration of Lodoxamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Bioanalytical Workflow and the Role of a Deuterated Internal Standard

The following diagrams illustrate the experimental workflow and the underlying principle of using a deuterated internal standard for accurate bioanalysis.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Add_IS Add Deuterated Internal Standard (this compound) Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Matrix_Effect_Correction cluster_without_is Without Internal Standard cluster_with_is With Deuterated Internal Standard Analyte_Signal Analyte Signal Matrix_Effect Matrix Effect (Ion Suppression) Analyte_Signal->Matrix_Effect Observed_Signal_NoIS Inaccurate Observed Signal Matrix_Effect->Observed_Signal_NoIS Analyte_Signal_IS Analyte Signal Matrix_Effect_IS Matrix Effect (Affects both equally) Analyte_Signal_IS->Matrix_Effect_IS IS_Signal Deuterated IS Signal IS_Signal->Matrix_Effect_IS Ratio Peak Area Ratio (Analyte/IS) Matrix_Effect_IS->Ratio Correction Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

References

The Gold Standard in Lodoxamide Bioanalysis: Justifying the Use of a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of Lodoxamide, achieving accurate and reliable quantification in biological matrices is paramount. This guide provides a comprehensive comparison of bioanalytical methodologies, underscoring the critical role of stable isotope-labeled (SIL) internal standards in ensuring data integrity for pharmacokinetic and metabolism studies.

Lodoxamide, a mast cell stabilizer used in the treatment of allergic conjunctivitis, often presents analytical challenges due to its low systemic absorption following topical administration.[1] This results in very low concentrations in biological fluids like plasma, demanding highly sensitive and specific analytical methods for its quantification. In this context, the use of a SIL internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) emerges as the gold standard, offering unparalleled accuracy and precision.

The Imperative for an Ideal Internal Standard

An internal standard (IS) is a compound of known concentration added to samples to correct for analytical variability during sample preparation and analysis.[2][3] An ideal IS should mimic the analyte's behavior throughout the entire analytical process. While structurally similar analogs can be used, they may exhibit different extraction recoveries, matrix effects, and ionization efficiencies compared to the analyte.

This is where SIL internal standards excel. A SIL IS is a version of the analyte (Lodoxamide) in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N). This subtle modification makes it distinguishable by mass spectrometry, yet it behaves nearly identically to the unlabeled Lodoxamide during extraction, chromatography, and ionization.[2]

Comparison of Internal Standard Strategies for Lodoxamide Analysis

The choice of internal standard significantly impacts the quality of bioanalytical data. Here, we compare the use of a SIL internal standard with a common alternative, a structurally similar analog.

FeatureStable Isotope-Labeled (SIL) LodoxamideStructurally Similar Analog (e.g., Cromolyn)
Chemical & Physical Properties Virtually identical to LodoxamideSimilar, but not identical
Extraction Recovery Compensates for analyte loss during sample preparation by tracking Lodoxamide's recovery with high fidelity.May have different extraction efficiency, leading to inaccurate quantification.
Chromatographic Behavior Co-elutes with Lodoxamide, ensuring that both are subjected to the same matrix effects at the same time.May have a different retention time, leading to differential matrix effects.
Ionization Efficiency Experiences the same degree of ion suppression or enhancement as Lodoxamide, providing accurate correction.Ionization can be affected differently by the sample matrix, resulting in quantification errors.
Accuracy & Precision High accuracy and precision due to superior correction for analytical variability.Lower accuracy and precision, as it may not fully compensate for analyte-specific variations.
Availability & Cost Requires custom synthesis, which can be more expensive and time-consuming.May be more readily available and less expensive.
Regulatory Acceptance Considered the "gold standard" by regulatory agencies like the FDA for quantitative bioanalysis.[2]Acceptable, but requires more extensive validation to demonstrate its suitability.

Experimental Justification: A Validated LC-MS/MS Method

While specific public data on a validated LC-MS/MS method for Lodoxamide using a SIL internal standard is limited, the following protocol outlines a standard approach based on established principles of bioanalytical method validation.

Experimental Protocol

1. Preparation of Standards and Quality Control (QC) Samples:

  • Stock solutions of Lodoxamide and its SIL internal standard (e.g., Lodoxamide-d4) are prepared in methanol.

  • Calibration standards are prepared by spiking blank plasma with Lodoxamide to cover the expected concentration range.

  • QC samples are prepared at low, medium, and high concentrations in blank plasma.

  • The SIL internal standard is added to all samples (calibration standards, QCs, and study samples) at a constant concentration.

2. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma, add 300 µL of acetonitrile (B52724) containing the SIL internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • LC System: Agilent 1290 Infinity II LC system or equivalent.

  • Column: ZORBAX Eclipse Plus C18 column or equivalent.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • MS System: Agilent 6495 Triple Quadrupole LC/MS system or equivalent, operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Lodoxamide: [M-H]⁻ → fragment ions

    • Lodoxamide-d4: [M+4-H]⁻ → fragment ions

Illustrative Validation Data

The following table summarizes the expected performance of a validated method using a SIL internal standard, demonstrating its superiority over a method using a structurally similar analog.

ParameterMethod with SIL Internal StandardMethod with Structural Analog ISAcceptance Criteria (FDA/ICH)
Linearity (r²) > 0.995> 0.990≥ 0.99
Accuracy (% Bias) Within ± 5%Within ± 15%Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 10%< 15%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV) < 5%< 15%≤ 15%
Extraction Recovery (% CV) < 10%< 20%Consistent and reproducible

Data presented is illustrative and based on typical performance characteristics.

Visualizing the Justification

The following diagrams illustrate the logical workflow and the rationale behind choosing a SIL internal standard for Lodoxamide studies.

Workflow for Lodoxamide Bioanalysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Collection (Plasma) Sample Collection (Plasma) Spiking with SIL-IS Spiking with SIL-IS Sample Collection (Plasma)->Spiking with SIL-IS Protein Precipitation Protein Precipitation Spiking with SIL-IS->Protein Precipitation Extraction Extraction Protein Precipitation->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC Separation LC Separation Reconstitution->LC Separation Injection MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Processing Data Processing MS/MS Detection->Data Processing Concentration Determination Concentration Determination Data Processing->Concentration Determination

Fig. 1: Bioanalytical workflow for Lodoxamide quantification.

Rationale for SIL-IS in Lodoxamide Analysis Low Plasma Concentration Low Plasma Concentration High Sensitivity Required High Sensitivity Required Low Plasma Concentration->High Sensitivity Required Need for High Accuracy & Precision Need for High Accuracy & Precision High Sensitivity Required->Need for High Accuracy & Precision Complex Biological Matrix Complex Biological Matrix Potential for Matrix Effects Potential for Matrix Effects Complex Biological Matrix->Potential for Matrix Effects Potential for Matrix Effects->Need for High Accuracy & Precision SIL-IS Stable Isotope-Labeled Internal Standard Need for High Accuracy & Precision->SIL-IS is the optimal solution

Fig. 2: Decision pathway for selecting a SIL-IS.

Conclusion

References

A Comparative Analysis of Lodoxamide and Cromolyn Sodium for Allergic Conjunctivitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent mast cell stabilizers, Lodoxamide and Cromolyn Sodium, frequently utilized in the management of allergic conjunctivitis. While the initial aim was to conduct a comparative analysis of Lodoxamide and its metabolites, extensive review of pharmacological data reveals that Lodoxamide undergoes minimal to no metabolism, with the parent drug being the primary active agent and predominantly eliminated unchanged through urinary excretion.[1] Therefore, a more clinically and scientifically relevant comparison is drawn against Cromolyn Sodium, a well-established compound in the same therapeutic class.

This analysis delves into their mechanisms of action, comparative efficacy supported by clinical trial data, pharmacokinetic profiles, and a discussion on related chemical compounds.

Mechanism of Action: Stabilizing the Mast Cell

Both Lodoxamide and Cromolyn Sodium exert their therapeutic effects by stabilizing mast cells, thereby inhibiting the release of histamine (B1213489) and other inflammatory mediators that trigger the symptoms of allergic conjunctivitis.[2][3] The core mechanism for both drugs involves the prevention of calcium influx into the mast cell upon antigen stimulation.[2][4]

While their primary mode of action is similar, some studies suggest nuances in their effects on other inflammatory cells. For instance, Lodoxamide has been shown to have a more pronounced inhibitory effect on CD4(+) cells, which play a significant role in the pathogenesis of vernal keratoconjunctivitis.[5][6]

Signaling Pathway of Mast Cell Stabilization

MastCellStabilization cluster_0 Mast Cell cluster_1 Pharmacological Intervention Antigen Antigen IgE IgE Receptor Antigen->IgE PLC Phospholipase C IgE->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_channel Calcium Channel IP3->Ca_channel Opens Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Granules Histamine Leukotrienes Ca_ion->Granules Triggers Degranulation Degranulation Granules->Degranulation Lodoxamide Lodoxamide Lodoxamide->Ca_channel Inhibits Cromolyn Cromolyn Sodium Cromolyn->Ca_channel Inhibits

Caption: Mechanism of mast cell stabilization by Lodoxamide and Cromolyn Sodium.

Comparative Efficacy: Insights from Clinical Trials

Multiple clinical studies have compared the efficacy of Lodoxamide and Cromolyn Sodium in treating allergic conjunctivitis, particularly the more severe form, vernal keratoconjunctivitis (VKC). A consistent finding across these trials is that while both drugs are effective, Lodoxamide often demonstrates superior efficacy and a more rapid onset of action.

A multicenter, double-masked study involving 120 patients with VKC found that 0.1% Lodoxamide ophthalmic solution was statistically superior to 4% Cromolyn Sodium ophthalmic solution in alleviating key symptoms such as itching, tearing, and discomfort, as well as primary signs like Trantas' dots and conjunctival hyperemia.[4] Another randomized, double-masked trial with 135 patients reported that Lodoxamide 0.1% led to a significantly more rapid and greater improvement in the signs and symptoms of allergic eye disease compared to Cromolyn Sodium 2%.[7]

Clinical Trial Outcome Lodoxamide 0.1% Cromolyn Sodium 2-4% Reference
Improvement in Allergic Eye Disease Symptoms Significantly more rapid and greater improvementEffective, but less rapid and pronounced improvement[7]
Alleviation of VKC Symptoms (itching, tearing, discomfort) Statistically superiorEffective[4]
Reduction of VKC Signs (Trantas' dots, hyperemia) Statistically superiorEffective[4]
Effect on CD4(+) and CD23(+) cells in VKC Significantly lower post-treatment valuesSignificant reduction, but less than Lodoxamide[5]

Workflow of a Comparative Clinical Trial

ClinicalTrialWorkflow cluster_workflow Double-Masked, Randomized Clinical Trial PatientRecruitment Patient Recruitment (Allergic Conjunctivitis Diagnosis) Randomization Randomization PatientRecruitment->Randomization GroupA Group A (Lodoxamide 0.1%) Randomization->GroupA Arm 1 GroupB Group B (Cromolyn Sodium 4%) Randomization->GroupB Arm 2 Treatment Treatment Period (e.g., 28 days) GroupA->Treatment GroupB->Treatment DataCollection Data Collection (Symptom Scores, Clinical Signs) Treatment->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results Interpretation (Comparative Efficacy & Safety) Analysis->Results

Caption: A typical workflow for a comparative clinical trial of ophthalmic drugs.

Pharmacokinetic Profiles

The pharmacokinetic properties of Lodoxamide and Cromolyn Sodium highlight their suitability for topical ophthalmic use, with both exhibiting minimal systemic absorption.

Pharmacokinetic Parameter Lodoxamide Cromolyn Sodium Reference
Systemic Absorption (Ophthalmic) Not measurable at a detection limit of 2.5 ng/mLLess than 0.07%[1][2]
Metabolism Not metabolizedNot metabolized[1]
Primary Route of Elimination Urinary excretion (unchanged)Fecal excretion (unchanged)[1]
Elimination Half-life (after oral dose) 8.5 hours (in urine)80-90 minutes[1]

Lodoxamide and Related Compounds: A Note on Stability

While Lodoxamide is not significantly metabolized, the characterization of related compounds is crucial for pharmaceutical quality and safety. These compounds are typically process-related impurities or degradation products. Common related substances that may be monitored during manufacturing and stability testing include:

  • Hydrolysis products: Resulting from the breakdown of the amide linkages.

  • N-oxidation species: Oxidation of the nitrogen atoms.

  • Dehalogenation or dechlorination variants: Removal of the chlorine atom from the phenyl ring.[8]

Regulatory guidelines typically set strict limits for these impurities in the final drug product.[8]

Conclusion

Both Lodoxamide and Cromolyn Sodium are effective mast cell stabilizers for the treatment of allergic conjunctivitis. However, clinical evidence suggests that Lodoxamide offers a superior efficacy profile with a more rapid onset of action compared to Cromolyn Sodium.[4][7] Their pharmacokinetic properties, characterized by minimal systemic absorption and lack of metabolism, contribute to their favorable safety profiles for topical ophthalmic administration. The primary distinction in their pharmacological profiles lies in the potency and clinical efficacy rather than their fundamental mechanism of action. For drug development professionals, the enhanced potency of Lodoxamide may serve as a benchmark for the design of next-generation mast cell stabilizers.

References

A Comparative Analysis of Inter-Assay and Intra-Assay Precision for Lodoxamide Impurity 2-d10 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the development and manufacturing of pharmaceuticals, the precise and accurate quantification of impurities is critical to ensure the safety and efficacy of the final drug product. This guide provides a comparative analysis of the inter-assay and intra-assay precision for the quantification of Lodoxamide impurity 2-d10 using a validated analytical method. The data presented herein is intended to guide researchers, scientists, and drug development professionals in selecting and implementing robust analytical methodologies.

Precision Analysis: this compound

Precision in an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (CV%), where a lower CV% indicates higher precision.[1]

  • Intra-assay precision (within-run precision) evaluates the precision of the assay over a short period, by the same operator, using the same equipment.

  • Inter-assay precision (between-run precision) assesses the precision of the assay over a longer period, and can account for variations from different days, analysts, or equipment.

The following table summarizes the hypothetical performance data for a validated LC-MS/MS method for the quantification of this compound compared to a generic alternative method.

AnalyteConcentration (ng/mL)Intra-Assay Precision (CV%)Inter-Assay Precision (CV%)
This compound (Validated Method) 13.24.5
102.53.8
1001.82.9
Alternative Method 16.88.2
105.57.1
1004.96.3

Experimental Protocol: Determination of Inter-Assay and Intra-Assay Precision

The following protocol outlines the methodology used to determine the precision of the analytical method for this compound. This protocol is based on established principles of analytical method validation.[2][3][4][5][6]

1. Objective: To determine the intra-assay and inter-assay precision of the analytical method for the quantification of this compound in a given matrix.

2. Materials and Reagents:

  • This compound reference standard

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • High-purity additives (e.g., formic acid, ammonium (B1175870) acetate)

  • Control matrix (e.g., blank plasma, formulation excipients)

  • LC-MS/MS system or other appropriate analytical instrumentation

3. Preparation of Quality Control (QC) Samples:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Spike the control matrix with the stock solution to prepare QC samples at a minimum of three concentration levels: low, medium, and high.

4. Intra-Assay Precision Assessment:

  • On a single day, analyze a minimum of five replicates of each QC concentration level (low, medium, and high).

  • The analysis should be performed by a single analyst using the same instrument.

  • Calculate the mean, standard deviation, and coefficient of variation (CV%) for the measured concentrations at each level.

5. Inter-Assay Precision Assessment:

  • Repeat the analysis of the QC samples on at least three different days.

  • If possible, the analysis should be performed by different analysts and/or on different instruments.

  • Calculate the mean, standard deviation, and CV% for the combined results from all runs for each QC level.

6. Acceptance Criteria:

  • For intra-assay precision, the CV% should generally be less than 15% (and in many cases, less than 10%).[1][7][8]

  • For inter-assay precision, the CV% should generally be less than 15%.[7]

  • The specific acceptance criteria may vary depending on the regulatory guidelines and the intended application of the method.

Workflow for Precision Assessment

G cluster_prep Preparation cluster_intra Intra-Assay Precision cluster_inter Inter-Assay Precision cluster_eval Evaluation prep_stock Prepare Stock Solution prep_qc Prepare QC Samples (Low, Medium, High) prep_stock->prep_qc intra_analysis Analyze 5 Replicates of each QC Level (Single Day, Single Analyst) prep_qc->intra_analysis Day 1 inter_analysis_d1 Day 1 Analysis prep_qc->inter_analysis_d1 inter_analysis_d2 Day 2 Analysis prep_qc->inter_analysis_d2 inter_analysis_d3 Day 3 Analysis prep_qc->inter_analysis_d3 intra_calc Calculate Mean, SD, CV% intra_analysis->intra_calc eval Compare CV% to Acceptance Criteria intra_calc->eval inter_calc Combine Results and Calculate Mean, SD, CV% inter_analysis_d1->inter_calc inter_analysis_d2->inter_calc inter_analysis_d3->inter_calc inter_calc->eval

Caption: Workflow for determining intra-assay and inter-assay precision.

References

Assessing the Accuracy of Lodoxamide Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents is paramount to ensuring safety and efficacy. This guide provides a detailed comparison of isotope dilution mass spectrometry and other analytical techniques for the quantification of Lodoxamide, a mast cell stabilizer used in the treatment of allergic conjunctivitis.

Isotope dilution mass spectrometry (IDMS) stands as a gold standard for high-accuracy quantification in bioanalytical studies. Its principle of correcting for analyte loss during sample preparation and analysis by introducing a stable isotope-labeled internal standard makes it an exceptionally robust and precise method. However, the accessibility and cost of this technique necessitate a thorough comparison with more commonly employed methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide delves into the experimental protocols and performance characteristics of these methods to provide a clear understanding of their respective accuracies and applications in the quantification of Lodoxamide.

Comparative Analysis of Quantitative Methods

The selection of an appropriate analytical method for Lodoxamide quantification depends on several factors, including the required sensitivity, the complexity of the biological matrix, and the available instrumentation. Due to the very low plasma concentrations of Lodoxamide following topical administration (often below 2.5 ng/mL), highly sensitive methods are essential for pharmacokinetic studies.[1]

ParameterIsotope Dilution Mass Spectrometry (ID-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Principle Quantification based on the ratio of the analyte to a known amount of its stable isotope-labeled analog.Separation by liquid chromatography followed by mass analysis of the analyte and its fragments.Separation by liquid chromatography and quantification based on the absorption of UV light by the analyte.
Accuracy Very High (considered a definitive method)HighModerate to High
Precision (%RSD) < 5%< 15%< 15%
Lower Limit of Quantification (LLOQ) Very Low (pg/mL range)Low (sub-ng/mL to ng/mL range)Moderate (ng/mL to µg/mL range)
Selectivity Very HighHighModerate
Matrix Effect Minimized due to co-eluting internal standardCan be significant; requires careful managementLess susceptible than MS, but interferences can occur
Throughput ModerateHighHigh
Cost HighModerate to HighLow to Moderate

Note: The data for LC-MS/MS and HPLC-UV are representative values for similar ophthalmic drug quantification and are intended for comparative purposes, as specific validated methods for Lodoxamide with comprehensive public data are limited.

Experimental Protocols

Isotope Dilution Mass Spectrometry (Conceptual Protocol for Lodoxamide)

A validated ID-LC-MS/MS method would be the definitive technique for accurate Lodoxamide quantification.

Sample Preparation:

  • Plasma or urine samples are spiked with a known concentration of a stable isotope-labeled Lodoxamide internal standard (e.g., Lodoxamide-¹³C₃,¹⁵N).

  • Proteins are precipitated using a solvent like acetonitrile (B52724).

  • The supernatant is then subjected to solid-phase extraction (SPE) for further cleanup and concentration.

  • The eluate is evaporated to dryness and reconstituted in the mobile phase for injection.

LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Lodoxamide and its isotope-labeled internal standard would be monitored.

Quantification: The concentration of Lodoxamide is determined by the ratio of the peak area of the analyte to the peak area of the internal standard, referenced against a calibration curve prepared in the same biological matrix.

High-Performance Liquid Chromatography with Ultraviolet Detection (Representative Protocol)

While less sensitive than MS-based methods, HPLC-UV is a cost-effective technique suitable for analyzing higher concentrations of Lodoxamide, for instance, in pharmaceutical formulations.

Sample Preparation (for Ophthalmic Solutions):

  • The ophthalmic solution is accurately diluted with a suitable solvent (e.g., mobile phase) to bring the Lodoxamide concentration within the linear range of the calibration curve.

  • The diluted sample is filtered through a 0.45 µm filter before injection.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of Lodoxamide.

  • Quantification: The concentration is determined by comparing the peak area of the analyte to a calibration curve prepared with known concentrations of a Lodoxamide reference standard.

Visualizing the Methodological Workflow and Lodoxamide's Biological Fate

To better understand the processes involved, the following diagrams illustrate the experimental workflow for Lodoxamide quantification and its known pharmacokinetic pathway.

Experimental Workflow for Lodoxamide Quantification cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Biological_Sample Biological Sample (Plasma, Urine) Spiking Spiking with Isotope-Labeled Standard (for IDMS) Biological_Sample->Spiking Extraction Extraction (Protein Precipitation, SPE) Spiking->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (IDMS/LC-MS/MS) LC_Separation->MS_Detection UV_Detection UV Detection (HPLC-UV) LC_Separation->UV_Detection Quantification Quantification MS_Detection->Quantification UV_Detection->Quantification

Experimental workflow for Lodoxamide quantification.

Lodoxamide's primary mechanism of action involves the stabilization of mast cells, thereby preventing the release of histamine (B1213489) and other inflammatory mediators.[2] This is achieved by inhibiting calcium influx into mast cells.

Lodoxamide Signaling Pathway Allergen Allergen IgE IgE Allergen->IgE Mast_Cell Mast_Cell IgE->Mast_Cell Ca_Channel Calcium Channel Mast_Cell->Ca_Channel activates Lodoxamide Lodoxamide Lodoxamide->Ca_Channel inhibits Ca_Influx Calcium Influx Ca_Channel->Ca_Influx Degranulation Mast Cell Degranulation Ca_Influx->Degranulation Mediator_Release Release of Histamine & other inflammatory mediators Degranulation->Mediator_Release Lodoxamide Pharmacokinetics Lodoxamide_Admin Lodoxamide Administration (Topical Ophthalmic) Systemic_Circulation Systemic Circulation (Very Low Concentration) Lodoxamide_Admin->Systemic_Circulation Minimal_Metabolism Minimal Metabolism Systemic_Circulation->Minimal_Metabolism Renal_Excretion Renal Excretion (Unchanged Drug) Systemic_Circulation->Renal_Excretion

References

Safety Operating Guide

Navigating the Disposal of Lodoxamide Impurity 2-d10: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical impurities is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of Lodoxamide impurity 2-d10, ensuring the protection of personnel and the environment.

Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use impermeable and resistant gloves.

  • Body Protection: A standard laboratory coat is recommended.

  • Respiratory Protection: Not generally required under normal use conditions with adequate ventilation.

Quantitative Data Summary

The following table summarizes the known properties of the parent compound, Lodoxamide, which can be used as a reference for handling its deuterated impurity.

PropertyValue
GHS Classification Not classified as hazardous
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0
Flammability Product is not flammable
Solubility in Water Not determined

Step-by-Step Disposal Protocol

Follow these procedures to ensure the safe and compliant disposal of this compound.

1. Initial Assessment:

  • Review your institution's specific chemical hygiene plan and waste disposal guidelines.

  • Consult with your Environmental Health and Safety (EHS) department for any site-specific requirements.

2. Containment:

  • Ensure the waste material is in a clearly labeled, sealed, and appropriate container to prevent leaks or spills.

  • If the material is spilled, pick it up mechanically. Avoid generating dust.

3. Waste Segregation:

  • Segregate the this compound waste from other chemical waste streams unless otherwise directed by your EHS department.

  • Do not mix with incompatible materials.

4. Environmental Precautions:

  • Prevent the substance from entering sewers, surface water, or ground water.

5. Final Disposal:

  • Arrange for disposal through a licensed and qualified hazardous waste disposal company.

  • Provide the disposal company with all available information on the compound, including the safety data sheet for Lodoxamide.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound A Start: this compound Waste B Consult Institutional Chemical Hygiene Plan & EHS A->B C Is the waste in a properly labeled and sealed container? B->C D Properly contain and label the waste C->D No E Segregate from other chemical waste C->E Yes D->E F Store in a designated waste accumulation area E->F G Arrange for pickup by a licensed waste disposal company F->G H End: Waste Disposed G->H

Caption: Disposal Workflow for this compound.

Essential Safety and Logistical Guidance for Handling Lodoxamide Impurity 2-d10

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Lodoxamide Impurity 2-d10 was publicly available at the time of this document's creation. The following guidance is based on best practices for handling deuterated compounds and chemical impurities of a similar nature. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to perform a thorough risk assessment before handling this substance.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring safe handling and disposal.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications & Rationale
Eyes/Face Safety glasses with side shields or safety gogglesProtects against splashes and airborne particles. A face shield may be necessary if there is a significant splash risk.
Hands Nitrile glovesProvides chemical resistance. Gloves should be inspected before use and changed frequently, especially if contaminated.
Body Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Not generally required for small quantities handled in a well-ventilated area.Use a certified respirator if there is a risk of generating dust or aerosols and engineering controls are insufficient. Consult your EHS department for respirator selection and fit-testing.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound and the safety of laboratory personnel.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_ppe Don Appropriate PPE prep_hood Work in a Ventilated Fume Hood prep_ppe->prep_hood prep_sds Review Available Safety Information prep_hood->prep_sds handle_aliquot Aliquot Smallest Necessary Quantity prep_sds->handle_aliquot Proceed to Handling handle_weigh Weigh Solid Compound Carefully handle_aliquot->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve storage_container Store in Tightly Sealed, Labeled Vial handle_dissolve->storage_container Proceed to Storage storage_conditions Store at Recommended Temperature (typically -20°C) storage_container->storage_conditions storage_log Maintain Accurate Inventory Log storage_conditions->storage_log

Caption: Workflow for the safe handling and storage of this compound.

Experimental Protocols:

  • Weighing:

    • Ensure the analytical balance is in a draft-free enclosure or a fume hood.

    • Use anti-static weighing paper or a suitable weighing vessel.

    • Carefully transfer the desired amount of the solid impurity using a clean spatula.

    • Minimize the time the container is open to prevent moisture absorption and contamination.

    • Clean the balance and surrounding area immediately after use.

  • Dissolving:

    • Select a compatible and dry solvent based on experimental requirements.

    • Add the solvent to the vessel containing the weighed impurity.

    • Use gentle agitation (e.g., vortexing or sonication) to ensure complete dissolution.

    • If necessary, perform this step under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation or isotopic exchange.

Disposal Plan

All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.

Waste Type Disposal Procedure
Solid Waste Collect in a clearly labeled, sealed container designated for solid chemical waste. This includes contaminated gloves, weighing paper, and pipette tips.
Liquid Waste Collect in a labeled, sealed, and compatible solvent waste container. Do not mix with incompatible waste streams.
Sharps Waste Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Spill and Emergency Plan

Immediate and appropriate action is crucial in the event of a spill or accidental exposure.

Emergency Response Workflow

cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_exposure Personal Exposure spill Spill Occurs evacuate Evacuate Immediate Area (if necessary) spill->evacuate skin Skin Contact: Wash with Soap and Water spill->skin eye Eye Contact: Flush with Eyewash for 15 minutes spill->eye inhalation Inhalation: Move to Fresh Air spill->inhalation notify Notify Supervisor and EHS evacuate->notify ppe Don Appropriate PPE for Cleanup notify->ppe contain Contain the Spill with Absorbent Material ppe->contain collect Collect Contaminated Material into a Labeled Waste Bag contain->collect decontaminate Decontaminate the Area collect->decontaminate medical Seek Medical Attention skin->medical eye->medical inhalation->medical

Caption: Emergency response workflow for spills and personal exposure to this compound.

Experimental Protocols for Spill Cleanup:

  • Small Spills (Solid):

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled waste bag.

    • Wipe the area with a detergent solution, followed by water.

    • Place all cleanup materials in the chemical waste bag.

  • Small Spills (Liquid):

    • Cover the spill with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).

    • Once absorbed, collect the material into a labeled waste bag.

    • Decontaminate the area with a suitable solvent or detergent solution.

    • Place all cleanup materials in the chemical waste bag.

For large spills, evacuate the area and contact your institution's EHS department immediately.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.